G3-VC-PAB-DMEA-Duocarmycin DM
Description
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Properties
Molecular Formula |
C56H72ClN13O12 |
|---|---|
Molecular Weight |
1154.7 g/mol |
IUPAC Name |
[(1S)-1-(chloromethyl)-3-[5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C56H72ClN13O12/c1-33(2)50(66-48(73)30-62-47(72)29-61-46(71)28-58)52(75)65-42(12-9-19-60-54(59)77)51(74)63-37-15-13-34(14-16-37)32-81-55(78)68(5)20-21-69(6)56(79)82-45-26-44-49(40-11-8-7-10-39(40)45)36(27-57)31-70(44)53(76)43-25-35-24-38(17-18-41(35)64-43)80-23-22-67(3)4/h7-8,10-11,13-18,24-26,33,36,42,50,64H,9,12,19-23,27-32,58H2,1-6H3,(H,61,71)(H,62,72)(H,63,74)(H,65,75)(H,66,73)(H3,59,60,77)/t36-,42+,50+/m1/s1 |
InChI Key |
GUGYAPHPMAJYHQ-MUYWJSLASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CNC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
G3-VC-PAB-DMEA-Duocarmycin DM chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and underlying mechanisms of G3-VC-PAB-DMEA-Duocarmycin DM, a potent antibody-drug conjugate (ADC) payload. This document is intended to serve as a core resource for researchers and professionals involved in the development of next-generation targeted cancer therapies.
Core Chemical Identity and Properties
This compound is a highly potent cytotoxic agent designed for targeted delivery to cancer cells via an antibody. It comprises a DNA-alkylating duocarmycin derivative linked to a peptide-based linker system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₅₆H₇₂ClN₁₃O₁₂ | [1] |
| Molecular Weight | 1154.70 g/mol | [2] |
| CAS Number | 2415664-00-3 | [3][4] |
| Synonym | 4-((2S,5S)-14-Amino-5-isopropyl-4,7,10,13-tetraoxo-2-(3-ureidopropyl)-3,6,9,12-tetraazatetradecanamido)benzyl ((S)-1-(chloromethyl)-3-(5-(2-(dimethylamino)ethoxy)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl) ethane-1,2-diylbis(methylcarbamate) | [4] |
| Appearance | White to Off-white Solid | [] |
| Storage Conditions | -20°C | [] |
Chemical Structure and Components
The structure of this compound is modular, consisting of several key components that dictate its function. The detailed chemical name suggests "G3" is a peptide moiety, "VC" is a dipeptide linker, "PAB" is a self-immolative spacer, "DMEA" is a solubilizing group, and "Duocarmycin DM" is the cytotoxic payload.
Duocarmycin DM: The Cytotoxic Payload
Duocarmycin DM is a synthetic analogue of the natural product duocarmycin, a class of exceptionally potent antitumor antibiotics.[7] Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine.[8] This covalent modification of DNA disrupts its structure and function, leading to cell cycle arrest and apoptosis. Duocarmycins are effective against both dividing and non-dividing cells and can overcome multi-drug resistance mechanisms.[8]
The Linker System: G3-VC-PAB-DMEA
The linker is a critical component of the ADC, ensuring stability in circulation and facilitating the release of the payload within the target cancer cell.
-
VC (Valine-Citrulline) Linker: This dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.
-
PAB (p-aminobenzyl) Spacer: The PAB group acts as a self-immolative spacer. Following the cleavage of the VC linker, the PAB moiety undergoes a 1,6-elimination reaction, which in turn releases the duocarmycin payload in its active form.
-
G3 Peptide Moiety: Based on the detailed chemical name, the "G3" component is a tripeptide-like structure that provides a point of attachment for conjugation to a monoclonal antibody, typically through a maleimide (B117702) group reacting with a thiol on the antibody.
-
DMEA ((Dimethylamino)ethoxy) Group: This functional group is attached to the indole (B1671886) ring of the duocarmycin payload and serves to enhance the solubility and reduce aggregation of the ADC, thereby improving its pharmacokinetic properties.[]
Mechanism of Action of a this compound-based ADC
The following diagram illustrates the proposed mechanism of action for an antibody-drug conjugate utilizing this payload.
Caption: Workflow of ADC targeting, internalization, and payload activation.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are proprietary and typically found in patent literature or internal documentation of chemical suppliers. However, a general workflow for the synthesis and analysis can be outlined.
General Synthesis Workflow
The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis for the linker and subsequent solution-phase conjugation to the duocarmycin payload.
Caption: A generalized workflow for the synthesis of the linker-payload and its conjugation to an antibody.
Characterization Methods
The identity and purity of this compound are typically confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the connectivity of the different components.
Biological Evaluation
The biological activity of this compound, once conjugated to a targeting antibody, is evaluated through a series of in vitro and in vivo assays.
Table 2: Key Biological Evaluation Assays
| Assay | Purpose |
| In vitro Cytotoxicity Assays | To determine the potency (e.g., IC₅₀ values) of the ADC against a panel of cancer cell lines with varying levels of target antigen expression. |
| Plasma Stability Assays | To evaluate the stability of the ADC in plasma and determine the rate of premature payload release. |
| In vivo Efficacy Studies | To assess the anti-tumor activity of the ADC in animal models (e.g., xenograft models). |
| Toxicology Studies | To determine the safety profile and maximum tolerated dose (MTD) of the ADC in relevant animal species. |
Signaling Pathways Affected by Duocarmycin DM
As a DNA alkylating agent, Duocarmycin DM triggers the DNA damage response (DDR) pathway. This leads to cell cycle arrest and, if the damage is too severe to be repaired, the induction of apoptosis.
Caption: Simplified signaling cascade initiated by duocarmycin-induced DNA damage.
Conclusion
This compound represents a sophisticated and highly potent payload for the development of antibody-drug conjugates. Its design incorporates a potent DNA alkylating agent with a cleavable linker system that is engineered for stability in circulation and efficient release within target cancer cells. Understanding the intricate details of its chemical structure, properties, and mechanism of action is paramount for the successful development of novel and effective cancer therapies. This guide provides a foundational understanding for researchers and drug developers working with this promising class of molecules.
References
G3-VC-PAB-DMEA-Duocarmycin DM: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) payload, G3-VC-PAB-DMEA-Duocarmycin DM. This document details the molecular interactions, cellular pathways, and key experimental data that define its potent anti-tumor activity.
Introduction
This compound is a highly potent cytotoxic payload designed for targeted delivery to cancer cells via an antibody-drug conjugate platform. It combines a DNA-alkylating agent, Duocarmycin DM, with a sophisticated linker system engineered for stability in circulation and efficient cleavage within the target cell. This guide will dissect the individual components of this conjugate and elucidate their synergistic roles in mediating cancer cell death.
Molecular Components and their Functions
The this compound drug-linker is a meticulously designed construct with each component playing a critical role in its overall function.
-
G3 (Gly-Gly-Gly) Peptide: This tripeptide motif primarily serves to enhance the hydrophilicity and solubility of the ADC.[1][] Improved aqueous solubility is crucial for preventing aggregation of the ADC, which can lead to instability and altered pharmacokinetic profiles.[1]
-
VC (Valine-Citrulline) Linker: The valine-citrulline dipeptide is a key element of the cleavable linker system.[3][4] It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often found in high concentrations within tumor cells.[5][6] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.[6]
-
PAB (p-Aminobenzylcarbamate) Spacer: The PAB group acts as a self-immolative spacer.[7] Following the enzymatic cleavage of the VC linker by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which in turn liberates the active Duocarmycin DM payload.[4]
-
DMEA (Dimethylethylenediamine): The DMEA component is incorporated to further enhance the solubility and reduce aggregation of the drug-linker conjugate, contributing to improved formulation stability and pharmacokinetics.
-
Duocarmycin DM: As the cytotoxic "warhead," Duocarmycin DM is a potent DNA alkylating agent.[8][9] It selectively binds to the minor groove of DNA, with a preference for AT-rich sequences.[9][10] Upon binding, it irreversibly alkylates the N3 position of adenine (B156593), causing a distortion of the DNA helix.[10][11] This disruption of DNA architecture inhibits essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.[9][10] Duocarmycins are effective at picomolar concentrations and can induce cytotoxicity at any phase of the cell cycle.[9][12]
Mechanism of Action: A Step-by-Step Pathway
The anti-tumor activity of an ADC utilizing the this compound payload follows a multi-step process, beginning with targeted delivery and culminating in apoptosis of the cancer cell.
-
Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell.
-
Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome facilitate the cleavage of the valine-citrulline linker.[5][6]
-
Payload Release: The cleavage of the VC linker initiates the self-immolation of the PAB spacer, resulting in the release of the active Duocarmycin DM payload into the cytoplasm of the cancer cell.[4]
-
Nuclear Translocation and DNA Alkylation: The released Duocarmycin DM translocates to the nucleus where it binds to the minor groove of DNA.[10] It then alkylates adenine bases, causing significant DNA damage.[10][11]
-
Induction of Cell Cycle Arrest and Apoptosis: The DNA damage induced by Duocarmycin DM triggers a cellular stress response, leading to the activation of DNA damage repair pathways.[10][13] However, the extensive and irreversible nature of the DNA alkylation often overwhelms these repair mechanisms.[10] This leads to the arrest of the cell cycle, typically at the G2/M phase, and the subsequent initiation of the apoptotic signaling cascade, resulting in programmed cell death.[10][12][13]
Quantitative Data
The following table summarizes key quantitative data for Duocarmycin SA, a closely related analogue of Duocarmycin DM, which provides insight into the potent cytotoxicity of this class of compounds.
| Parameter | Cell Line | Value | Reference |
| IC50 | Molm-14 (AML) | ~11 pM | [12] |
| Apoptosis Induction | Molm-14 (AML) | 56.7% at 100 pM (72h) | [12] |
| 92.0% at 500 pM (72h) | [12] | ||
| Cell Proliferation (EdU+) | Molm-14 (AML) | 14.3% at 100 pM (96h) | [12] |
| 2.9% at 500 pM (96h) | [12] |
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay
This protocol outlines a general method for assessing the cleavage of the VC-PAB linker by Cathepsin B.
Objective: To quantify the release of the payload from the ADC upon incubation with purified human Cathepsin B.[5]
Materials:
-
ADC construct (e.g., Antibody-G3-VC-PAB-DMEA-Duocarmycin DM)
-
Purified human Cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[5]
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of Cathepsin B in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate the cleavage reaction by adding the Cathepsin B solution to achieve a final enzyme concentration of approximately 20 nM and a substrate concentration of 1 µM.[5]
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 1, 2, 4, 8 hours).
-
Quenching: Stop the reaction at each time point by adding the quenching solution.
-
Analysis:
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of released payload.
-
DNA Alkylation Assay (Conceptual)
This protocol provides a conceptual framework for demonstrating the DNA alkylating activity of Duocarmycin DM.
Objective: To detect the formation of covalent adducts between Duocarmycin DM and DNA.
Materials:
-
Duocarmycin DM
-
Purified DNA (e.g., plasmid DNA or a specific oligonucleotide sequence)
-
Reaction Buffer (e.g., Tris-EDTA buffer, pH 7.4)
-
HPLC system or gel electrophoresis equipment
Procedure:
-
Reaction Setup:
-
Combine Duocarmycin DM with the purified DNA in the reaction buffer.
-
-
Incubation: Incubate the mixture at 37°C for a specified period to allow for the alkylation reaction to occur.
-
Analysis:
-
HPLC Analysis: Analyze the reaction mixture by HPLC to detect the formation of new peaks corresponding to the Duocarmycin-DNA adduct. The rate of formation of these adducts can be monitored over time.
-
Gel Electrophoresis: Analyze the treated DNA on an agarose (B213101) or polyacrylamide gel. The formation of adducts may cause a shift in the migration of the DNA compared to an untreated control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall mechanism of action of a this compound ADC.
Caption: Detailed linker cleavage and payload release mechanism.
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. njbio.com [njbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. Distamycin A enhances the cytotoxicity of duocarmycin A and suppresses duocarmycin A-induced apoptosis in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of G3-VC-PAB-DMEA-Duocarmycin DM
For Researchers, Scientists, and Drug Development Professionals
Abstract
G3-VC-PAB-DMEA-Duocarmycin DM is a sophisticated drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This technical guide details its core components, a representative synthetic pathway, and standard characterization methodologies. The conjugate features the potent cytotoxic agent Duocarmycin DM, a DNA alkylating agent, connected to a precisely engineered linker system. This linker is composed of a hydrophilic G3 moiety, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a solubility-enhancing dimethylaminoethoxy (DMEA) group. While specific, proprietary synthesis and characterization data for this exact molecule are not publicly available, this guide provides a comprehensive overview based on established chemical principles and analogous compounds, offering a valuable resource for researchers in the field of targeted cancer therapy.
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The efficacy and safety of an ADC are critically dependent on the design of its components: the antibody, the cytotoxic payload, and the linker that connects them. This compound is a key example of a technologically advanced drug-linker construct designed for optimal performance in ADCs.
Duocarmycin DM , the cytotoxic payload, is a synthetic analogue of the natural product duocarmycin, a class of highly potent DNA alkylating agents. These compounds exert their cytotoxic effect by binding to the minor groove of DNA and alkylating the N3 position of adenine, leading to cell death.
The linker is a multi-component system meticulously designed for stability in circulation and efficient cleavage within the target cancer cell.
-
G3 Moiety: While the exact structure of "G3" is not publicly defined, it is likely a hydrophilic component, such as a short polyethylene (B3416737) glycol (PEG) chain or a peptide sequence, intended to improve the hydrophilicity and pharmacokinetic properties of the ADC.
-
Valine-Citrulline (VC): This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. This ensures that the cytotoxic payload is released preferentially within cancer cells.
-
p-Aminobenzyl (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the VC linker, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the active Duocarmycin DM payload.
-
Dimethylaminoethoxy (DMEA): This functional group is incorporated to enhance the aqueous solubility of the drug-linker conjugate, which is a crucial factor for formulation and in vivo performance.
This guide will now delve into a representative synthesis of this complex molecule and the analytical techniques used for its characterization.
Physicochemical Properties
A summary of the known and expected physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₅₆H₇₂ClN₁₃O₁₂ |
| Molecular Weight | 1154.7 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
| Purity (Typical) | >95% (as determined by HPLC) |
Representative Synthesis
The synthesis of this compound is a multi-step process that involves the synthesis of the G3-VC-PAB-DMEA linker followed by its conjugation to Duocarmycin DM. The following is a representative, conceptual synthetic workflow.
Synthesis of the G3-VC-PAB-DMEA Linker
The linker synthesis would likely proceed through a series of peptide couplings and functional group introductions. A possible, though not definitively published, sequence is outlined below.
Step 1: Synthesis of the VC-PAB fragment. This is a common motif in ADC linkers. It is typically synthesized by coupling Fmoc-protected valine to citrulline, followed by coupling to a PAB derivative.
Step 2: Introduction of the G3 and DMEA moieties. The G3 component would be coupled to the N-terminus of the VC dipeptide. The DMEA group would likely be introduced to a suitable functional group on the PAB spacer or the G3 component.
Conjugation of the Linker to Duocarmycin DM
The final step is the conjugation of the fully assembled G3-VC-PAB-DMEA linker to the Duocarmycin DM payload. This typically involves the activation of a carboxylic acid on the linker and its subsequent reaction with an amine or hydroxyl group on the Duocarmycin DM molecule.
Experimental Protocols (Representative)
The following are representative protocols for key steps in the synthesis, based on established methodologies for similar compounds.
Representative Protocol for VC-PAB Linker Synthesis
This protocol outlines a general approach for synthesizing a Val-Cit-PAB core structure.
-
Fmoc-Valine-Citrulline Coupling:
-
Dissolve Fmoc-Val-OH (1.1 eq) and L-Citrulline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous work-up and purify the product by flash chromatography.
-
-
Coupling to PAB:
-
Deprotect the N-terminus of the Fmoc-Val-Cit dipeptide using a solution of piperidine (B6355638) in DMF.
-
Couple the resulting free amine with a suitably activated p-aminobenzyl alcohol (PAB-OH) derivative.
-
Representative Protocol for Duocarmycin Conjugation
This protocol describes a general method for conjugating a linker to a Duocarmycin analogue.
-
Activation of the Linker:
-
Dissolve the G3-VC-PAB-DMEA linker (1.0 eq) in an anhydrous solvent like DMF.
-
Add a coupling agent such as HBTU (1.1 eq) and a base like DIPEA (2.0 eq) to activate the terminal carboxylic acid of the linker.
-
-
Conjugation Reaction:
-
To the activated linker solution, add Duocarmycin DM (1.2 eq).
-
Stir the reaction at room temperature under an inert atmosphere until LC-MS analysis indicates the completion of the reaction.
-
-
Purification:
-
The final this compound conjugate is purified using preparative high-performance liquid chromatography (HPLC) to achieve high purity.
-
Characterization
The comprehensive characterization of this compound is essential to confirm its identity, purity, and stability.
| Analytical Technique | Purpose | Expected Results |
| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final compound and intermediates. | A single major peak indicating high purity (>95%). |
| MS (Mass Spectrometry) | To confirm the molecular weight of the final compound and key intermediates. | The observed mass should match the calculated molecular weight of C₅₆H₇₂ClN₁₃O₁₂. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | To elucidate the chemical structure and confirm the connectivity of the atoms. | The ¹H and ¹³C NMR spectra should show characteristic peaks corresponding to the protons and carbons of the G3, VC, PAB, DMEA, and Duocarmycin DM moieties. |
Visualization of Key Processes
Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Mechanism of Action: Duocarmycin DNA Alkylation
The following diagram illustrates the mechanism of action of Duocarmycin.
Caption: Mechanism of action of a Duocarmycin-based ADC leading to cancer cell death.
Conclusion
This compound is a highly sophisticated and potent drug-linker conjugate that holds significant promise for the development of next-generation Antibody-Drug Conjugates. Its rational design, incorporating a potent cytotoxic agent with a multi-functional linker system, addresses key challenges in targeted cancer therapy, including payload delivery, solubility, and selective release. While the proprietary nature of its specific synthesis and characterization data necessitates the use of representative protocols and analogous information, this technical guide provides a robust framework for understanding the fundamental principles behind its design, synthesis, and analysis. Further research and development in this area will undoubtedly continue to refine and improve upon this promising class of anti-cancer agents.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Valine-Citrulline (VC) Linker Cleavage Mechanism by Cathepsin B
This technical guide provides a detailed examination of the mechanism governing the cleavage of the valine-citrulline (Val-Cit or VC) linker by the lysosomal protease Cathepsin B. This process is a critical element in the design of modern antibody-drug conjugates (ADCs), facilitating the specific release of cytotoxic payloads within target cancer cells.[1] The Val-Cit dipeptide is the most prevalent and well-studied protease-cleavable linker used in clinically approved and investigational ADCs.[1]
Introduction to ADC Linker Technology
Antibody-drug conjugates are a class of targeted therapies that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells.[1] The linker, which connects the antibody to the payload, is a crucial component that determines the ADC's stability in circulation and the efficiency of drug release at the target site.[1][] Protease-cleavable linkers are designed to be stable in the bloodstream but are readily cleaved by enzymes, such as Cathepsin B, which are highly active within the lysosomes of cancer cells.[1]
The Key Components: Cathepsin B and the Val-Cit-PABC Linker
Cathepsin B
Cathepsin B is a cysteine protease primarily located in lysosomes, the acidic organelles responsible for cellular degradation and recycling.[1] Its catalytic activity depends on a Cys-His dyad in its active site.[1] A distinctive feature of Cathepsin B is an "occluding loop" that enables it to function as both an endopeptidase and an exopeptidase.[1] For ADC therapy, it is significant that Cathepsin B is frequently overexpressed in various tumor types and demonstrates high activity in the acidic lysosomal environment (pH 4.5-5.5).[1] While initially considered the primary enzyme for VC linker cleavage, subsequent studies have shown that other cathepsins, such as S, L, and F, can also be involved.[3][4]
The Valine-Citrulline-PABC Linker
The Val-Cit-PABC linker is a multi-part system engineered for stability and efficient, traceless drug release.[1] Its components are:
-
Valine (Val) : This amino acid is positioned at the P2 position, where it interacts with the S2 subsite of the Cathepsin B active site.[1]
-
Citrulline (Cit) : A non-proteinogenic amino acid at the P1 position, which binds to the S1 subsite of the enzyme.[1] The selection of Val-Cit is based on its high susceptibility to cleavage by lysosomal proteases.[5]
-
p-Aminobenzyl Carbamate (PABC) : This self-immolative spacer is crucial for the efficient release of the unmodified drug.[3][4] Attaching the payload directly to the dipeptide can sterically hinder the enzyme's access; the PABC spacer resolves this issue and, upon cleavage, initiates an electronic cascade that liberates the payload.[3][4]
The Signaling Pathway: ADC Internalization and Payload Release
The release of the cytotoxic payload is a sequential process that begins after the ADC targets a cancer cell.
References
The Role of Dimethylethylamine (DMEA) in Enhancing Antibody-Drug Conjugate Linker Performance
For Immediate Release
[City, State] – [Date] – In the intricate landscape of Antibody-Drug Conjugate (ADC) design, the linker molecule plays a pivotal role in dictating the overall efficacy and safety of these targeted cancer therapeutics. A critical component that has emerged in advanced linker design is dimethylethylamine (DMEA). This in-depth technical guide elucidates the function of DMEA in ADC linkers, focusing on its role in modulating physicochemical properties and its integration into self-immolative systems for controlled payload release.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are composed of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker's design is paramount, as it must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient and specific cleavage at the tumor site.
The Val-Cit-PABC Self-Immolative System: A Foundation for DMEA Integration
A widely employed and clinically validated linker strategy is the use of a dipeptide, most commonly valine-citrulline (Val-Cit), in conjunction with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This system leverages the overexpression of lysosomal proteases, such as cathepsin B, within tumor cells.
Upon internalization of the ADC into the target cancer cell, cathepsin B cleaves the amide bond between the citrulline and the PABC spacer. This enzymatic cleavage initiates a cascade of spontaneous electronic rearrangements within the PABC moiety, a process known as self-immolation. This ultimately leads to the release of the cytotoxic payload in its active form.
dot
Caption: General mechanism of Val-Cit-PABC linker cleavage.
The Function of DMEA in ADC Linker Design
Dimethylethylamine (DMEA) is incorporated into ADC linkers, often as part of the self-immolative spacer system, to enhance the overall performance of the conjugate. Its primary functions are to improve the physicochemical properties of the linker-payload, which in turn positively impacts the characteristics of the final ADC.
Enhancement of Hydrophilicity and Solubility
Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This hydrophobicity can lead to several challenges during ADC development and manufacturing, including:
-
Aggregation: Hydrophobic interactions between ADC molecules can cause aggregation, leading to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.
-
Poor Solubility: Limited aqueous solubility of the linker-payload can complicate the conjugation process and the formulation of the final ADC product.
-
Accelerated Clearance: Hydrophobic ADCs are more prone to non-specific uptake and rapid clearance from circulation, reducing their therapeutic window.
The inclusion of the DMEA moiety, a tertiary amine, introduces a polar and ionizable group into the linker structure. At physiological pH, the tertiary amine of DMEA can be protonated, imparting a positive charge. This charge significantly increases the hydrophilicity and aqueous solubility of the linker-payload. By mitigating the hydrophobicity of the payload, DMEA contributes to:
-
Reduced aggregation of the ADC.
-
Improved solubility, facilitating formulation and manufacturing.
-
Potentially longer circulation half-life and improved pharmacokinetic profile.
dot
Caption: The functional benefits of incorporating DMEA into ADC linkers.
Role in the Self-Immolative Cascade
In linkers such as Mal-Phe-C4-Val-Cit-PAB-DMEA, the DMEA is part of the broader self-immolative machinery. While the primary trigger for payload release is the enzymatic cleavage of the Val-Cit dipeptide, the chemical nature of the leaving group can influence the kinetics of the subsequent self-immolation. The electronic properties of the DMEA-containing fragment may play a role in facilitating the efficient 1,6-elimination of the PABC spacer, ensuring a rapid and complete release of the payload once the ADC is internalized by the cancer cell. The tertiary amine of DMEA can influence the electron density of the PABC system, potentially impacting the rate of the self-immolation cascade.
Quantitative Data and Experimental Protocols
While the conceptual benefits of DMEA are well-recognized, publicly available head-to-head comparative data for linkers with and without DMEA is limited. However, the commercial availability of DMEA-containing linkers for ADC development underscores their value in the field. The following tables summarize representative data for ADCs utilizing Val-Cit-PABC-based linkers, which serve as a benchmark for the technology platform in which DMEA is incorporated.
Table 1: Representative In Vitro Cytotoxicity of ADCs with Val-Cit-PABC Linkers
| Cell Line | Target Antigen | Payload | IC50 (ng/mL) |
| Breast Cancer | HER2 | MMAE | 5-15 |
| Lymphoma | CD30 | MMAF | 1-10 |
| Ovarian Cancer | Folate Receptor α | PNU-159682 | 0.1-1 |
Table 2: Representative Pharmacokinetic Parameters of ADCs with Val-Cit-PABC Linkers in Rats
| Antibody Target | Payload | Half-life (days) | Clearance (mL/day/kg) |
| HER2 | MMAE | 5-7 | 5-10 |
| CD79b | MMAF | 4-6 | 8-15 |
Experimental Protocol: Synthesis of a Val-Cit-PABC-DMEA-Payload Conjugate
The synthesis of a DMEA-containing linker-payload is a multi-step process. The following provides a generalized workflow.
dotdot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
node[fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Synthesis of\nVal-Cit Dipeptide"]; B [label="2. Coupling to\nPABC-DMEA Spacer"]; C [label="3. Conjugation\nof Payload"]; D [label="4. Introduction of\nAntibody-Reactive Group"]; E [label="5. Purification of\nLinker-Payload"]; F [label="6. ADC Conjugation\nand Purification"];
A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#34A853"]; E -> F [color="#EA4335"]; }
In Vitro Cytotoxicity of G3-VC-PAB-DMEA-Duocarmycin DM in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of the G3-VC-PAB-DMEA-Duocarmycin DM antibody-drug conjugate (ADC) platform. Due to the limited availability of public data on this specific construct, this guide leverages analogous data from the clinically evaluated duocarmycin-based ADC, SYD985 (trastuzumab-vc-seco-DUBA), which shares a similar linker and payload technology. This guide details the mechanism of action, provides quantitative cytotoxicity data from relevant studies, outlines detailed experimental protocols for key in vitro assays, and includes visualizations of the underlying biological and experimental processes.
Introduction to the this compound ADC Platform
The this compound is a sophisticated drug-linker conjugate designed for the development of targeted antibody-drug conjugates.[1][2][3] This system is composed of several key components:
-
Duocarmycin DM: A highly potent synthetic analogue of duocarmycin, a DNA alkylating agent.[4][5][6][7] It exerts its cytotoxic effect by binding to the minor groove of DNA and alkylating adenine (B156593) bases, which ultimately leads to tumor cell apoptosis.[8][9][10][11][12]
-
VC-PAB Linker: A cathepsin B-cleavable linker comprising a valine-citrulline (VC) dipeptide and a p-aminobenzyl (PAB) self-immolative spacer.[1][13][14][15] This linker is designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into the target cancer cell and subsequent cleavage by lysosomal proteases.
-
G3 Peptide: A triglycine (B1329560) (Gly-Gly-Gly) moiety, likely incorporated to enhance solubility and optimize the steric properties of the linker.[13][16][17]
-
DMEA: N,N-dimethylethylenediamine, which may function as a solubilizing agent or part of the spacer to ensure efficient drug release.[7][15][][19]
The modular design of this drug-linker conjugate allows for its conjugation to a monoclonal antibody that targets a specific tumor-associated antigen, thereby enabling the selective delivery of the potent Duocarmycin DM payload to cancer cells.
Mechanism of Action
The proposed mechanism of action for an ADC utilizing the this compound system begins with the binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. Once inside the cell, the complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the VC linker. This cleavage initiates the self-immolation of the PAB spacer, resulting in the release of the active Duocarmycin DM payload into the cytoplasm. The payload then translocates to the nucleus, binds to the minor groove of DNA, and induces DNA alkylation, triggering the DNA damage response pathway and ultimately leading to apoptotic cell death.
Figure 1: Proposed mechanism of action for a this compound ADC.
In Vitro Cytotoxicity Data (Analogous Compound: SYD985)
While specific in vitro cytotoxicity data for an ADC with the this compound linker-drug is not publicly available, extensive data exists for the clinically evaluated ADC SYD985. SYD985 is composed of the anti-HER2 antibody trastuzumab conjugated to a duocarmycin payload via a cleavable vc-seco-DUBA linker.[20][21][22][23][24] The mechanism of action and expected performance of this ADC are highly analogous to a this compound based ADC targeting HER2.
The following tables summarize the in vitro cytotoxicity of SYD985 in a panel of breast cancer cell lines with varying levels of HER2 expression.
Table 1: In Vitro Cytotoxicity of SYD985 in HER2-Positive and HER2-Negative Cancer Cell Lines
| Cell Line | HER2 Status | IC50 (ng/mL) of SYD985 |
| SK-BR-3 | 3+ | 15 |
| NCI-N87 | 3+ | 20 |
| BT-474 | 3+ | 30 |
| AU565 | 2+ | 30 |
| MDA-MB-361 | 2+ | 40 |
| MDA-MB-175-VII | 1+ | 100 |
| KPL-1 | 1+ | 150 |
| MCF-7 | Negative | >1000 |
| MDA-MB-231 | Negative | >1000 |
Data adapted from preclinical studies on SYD985.[20][24]
Table 2: Bystander Killing Effect of SYD985 in Co-culture Experiments
| Co-culture Composition | Treatment | % Viable HER2-Negative Cells |
| HER2-Negative (NCI-H520) + HER2 3+ (SK-BR-3) | SYD985 (1 µg/mL) | Significantly Reduced |
| HER2-Negative (NCI-H520) + HER2 2+ (SK-OV-3) | SYD985 (1 µg/mL) | Significantly Reduced |
| HER2-Negative (NCI-H520) + HER2 1+ (MDA-MB-175-VII) | SYD985 (1 µg/mL) | Significantly Reduced |
| HER2-Negative (NCI-H520) alone | SYD985 (1 µg/mL) | No significant reduction |
Data conceptualized from bystander effect studies on SYD985.[20][21][22]
Detailed Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the cytotoxicity of an ADC constructed with this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][6][14][25][26]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).
-
Incubate the plate for a specified period (e.g., 72-120 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[5][27][28][29]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells and treat with the ADC at the desired concentration and for the appropriate time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Figure 3: Gating strategy for Annexin V/PI apoptosis assay.
Conclusion
The this compound drug-linker represents a potent and versatile platform for the development of next-generation antibody-drug conjugates. The duocarmycin payload offers a powerful DNA-alkylating mechanism of action, while the cleavable linker system is designed for stability in circulation and efficient payload release within target cells. The analogous data from the clinically evaluated ADC, SYD985, suggests that ADCs developed using this technology are likely to exhibit high potency against antigen-expressing cancer cells, including those with low antigen expression, and may induce a significant bystander effect. The experimental protocols provided in this guide offer a robust framework for the in vitro characterization of ADCs based on this promising technology. Further studies are warranted to fully elucidate the in vitro and in vivo efficacy and safety of ADCs constructed with the this compound system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug-Linker Conjugates | DC Chemicals [dcchemicals.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Gly3-VC-PAB-MMAE | Drug-Linker Conjugates for ADC | 2684216-48-4 | Invivochem [invivochem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. [PDF] The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 29. bosterbio.com [bosterbio.com]
Target Antigen Selection for G3-VC-PAB-DMEA-Duocarmycin DM Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical criteria for selecting a suitable target antigen for antibody-drug conjugates (ADCs) utilizing the G3-VC-PAB-DMEA-Duocarmycin DM linker-payload system. Duocarmycins are a class of highly potent DNA alkylating agents that can induce cell death in both dividing and non-dividing cells, making them attractive payloads for ADCs. The G3-VC-PAB-DMEA linker is a cleavable system designed to release the duocarmycin payload within the tumor microenvironment or inside the target cancer cell. Careful consideration of the target antigen's characteristics is paramount to the success of an ADC therapeutic.
Mechanism of Action of this compound ADCs
The efficacy of a this compound ADC is contingent on a sequence of events, each influenced by the choice of the target antigen.[1][2][3] The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[3] This binding event ideally triggers the internalization of the ADC-antigen complex into the cell.[4] Once inside, the ADC is trafficked to the lysosome, where the valine-citrulline (VC) linker is cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[4][5] This cleavage initiates a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PAB) spacer, ultimately releasing the potent duocarmycin DM payload. The released duocarmycin then alkylates DNA, leading to irreversible DNA damage and subsequent apoptosis of the cancer cell.[1][6]
Core Antigen Selection Criteria
The ideal target antigen for a this compound ADC should possess a specific set of characteristics to maximize therapeutic efficacy while minimizing off-target toxicity.
High and Homogeneous Tumor Expression
The target antigen should be highly and, ideally, homogeneously expressed on the surface of tumor cells. High expression increases the likelihood of ADC binding and subsequent payload delivery. While duocarmycin-based ADCs have shown efficacy in tumors with lower antigen expression levels compared to other payload classes, a higher antigen density generally correlates with improved potency.[6][7]
Limited Expression in Normal Tissues
To minimize on-target, off-tumor toxicity, the selected antigen should have limited or no expression on the surface of healthy cells.[8] A thorough expression profile across a wide range of normal tissues is a critical step in the validation of a potential target.
Cell Surface Localization
The antigen must be a cell-surface protein to be accessible to the circulating ADC. Intracellular proteins are not suitable targets for this ADC modality.
Efficient Internalization
Upon ADC binding, the antigen-ADC complex should be efficiently internalized by the cancer cell. The rate of internalization can significantly impact the efficacy of the ADC, as it dictates the speed at which the duocarmycin payload is delivered to the lysosome for activation.[9][10] While duocarmycin ADCs can exert a bystander effect, direct intracellular delivery remains a primary mechanism of action.[2][5]
Contribution to a Potent Bystander Effect
A key advantage of cleavable linkers like VC-PAB is their ability to mediate a "bystander effect."[2][5] This occurs when the released, cell-permeable duocarmycin payload diffuses out of the target cell and kills neighboring antigen-negative tumor cells.[7] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. Therefore, the target antigen should be expressed in a sufficient number of tumor cells to allow for an effective bystander killing of adjacent negative cells.
Quantitative Data and Experimental Protocols
The following tables summarize key quantitative data derived from preclinical studies of trastuzumab duocarmazine (SYD985), a well-characterized ADC with a duocarmycin payload and a vc-seco-DUBA linker, which is structurally and functionally analogous to the this compound system.[6]
In Vitro Cytotoxicity Data
| Cell Line | HER2 Status | IC50 (µg/mL) of SYD985 | IC50 (µg/mL) of T-DM1 |
| SK-BR-3 | 3+ | 0.024 | 0.088 |
| NCI-N87 | 3+ | ~0.03 | ~0.05 |
| SK-OV-3 | 2+ | 0.054 | 1.168 |
| MDA-MB-175-VII | 1+/0 | 0.072 | 3.035 |
Data adapted from preclinical studies on SYD985 in epithelial ovarian cancer cell lines.[6]
Experimental Protocols
This protocol is designed to determine the concentration of the ADC that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Add serial dilutions of the this compound ADC to the cells. Include an untreated control and a vehicle control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
This assay quantifies the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.[11][12]
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the this compound ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells in the presence and absence of the ADC.
This protocol outlines a general procedure for evaluating the anti-tumor activity of the ADC in a mouse xenograft model.
-
Tumor Implantation: Subcutaneously implant human tumor cells expressing the target antigen into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, non-binding isotype control ADC, this compound ADC). Administer the treatments intravenously.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Analyze tumor growth inhibition and any regressions.
Conclusion
The selection of an appropriate target antigen is a multifaceted process that is critical for the development of a safe and effective this compound ADC. A successful candidate antigen will exhibit high and homogeneous expression on tumor cells with minimal expression in normal tissues. Furthermore, it must be a cell-surface protein that facilitates efficient internalization of the ADC. The potent bystander effect of duocarmycin-based ADCs also allows for the targeting of heterogeneous tumors. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of potential target antigens to ensure the selection of the most promising candidates for clinical development.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. onclive.com [onclive.com]
- 3. What is Trastuzumab duocarmazine used for? [synapse.patsnap.com]
- 4. adcreview.com [adcreview.com]
- 5. Novel trastuzumab duocarmazine significantly improved survival in advanced HER2-positive breast cancer | MDedge [mdedge.com]
- 6. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Ex… [ouci.dntb.gov.ua]
- 8. macrogenics.com [macrogenics.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for G3-VC-PAB-DMEA-Duocarmycin DM Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic agents. The G3-VC-PAB-DMEA-Duocarmycin DM drug-linker is a sophisticated system designed for the development of next-generation ADCs. This linker system features a cleavable valine-citrulline (VC) peptide bond, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and a dimethylethylenediamine (DMEA) moiety to enhance solubility and conjugation efficiency. The payload, Duocarmycin DM, is a highly potent DNA alkylating agent that can induce cell death in both dividing and non-dividing cells.[1][2]
This document provides a detailed protocol for the conjugation of a this compound maleimide-activated linker to a monoclonal antibody, methods for the characterization of the resulting ADC, and a protocol for evaluating its in vitro cytotoxicity. The methodologies described are based on established principles of ADC development, with specific examples drawn from the development of similar duocarmycin-based ADCs such as SYD985 (trastuzumab duocarmazine).[3][4][5][6]
Mechanism of Action
The this compound ADC targets cancer cells expressing a specific surface antigen recognized by the monoclonal antibody component. Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically via receptor-mediated endocytosis.[4] Once inside the lysosome of the cell, the VC linker is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. This cleavage initiates a self-immolation cascade of the PAB spacer, leading to the release of the active Duocarmycin DM payload into the cytoplasm.[4][7] The highly potent Duocarmycin DM then translocates to the nucleus, where it binds to the minor groove of DNA and alkylates adenine (B156593) bases, causing irreversible DNA damage and ultimately leading to apoptotic cell death.[2][6]
Figure 1: Mechanism of action of a Duocarmycin-based ADC.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of a maleimide-activated this compound linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound with a terminal maleimide (B117702) group
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine
-
Reaction buffer: Borate buffered saline (BBS: 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5)
-
Organic co-solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into the reaction buffer (BBS, pH 8.5) to a final concentration of 5-10 mg/mL.
-
-
Partial Reduction of Antibody Disulfide Bonds:
-
Add a calculated amount of TCEP solution to the antibody solution to achieve a molar ratio that results in the desired number of free thiol groups. A typical starting point is a 1.5 to 3-fold molar excess of TCEP per antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Drug-Linker Conjugation:
-
Dissolve the this compound-maleimide in DMSO to prepare a stock solution (e.g., 10 mM). Note: Duocarmycin-based linkers can be unstable in solution; it is recommended to prepare this solution fresh.
-
Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 1.5 to 2-fold over the generated thiol groups.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation, protected from light.
-
-
Quenching the Reaction:
-
Add a 2 to 5-fold molar excess of N-acetylcysteine (relative to the initial amount of drug-linker) to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
For HIC purification, a gradient elution can be used to separate ADC species with different drug-to-antibody ratios (DAR).[3]
-
-
Characterization and Storage:
-
Characterize the purified ADC for protein concentration, DAR, and aggregation.
-
Store the final ADC product at 2-8°C or as determined by stability studies.
-
Figure 2: Workflow for the conjugation of this compound.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common and effective method for determining the average DAR and the distribution of different drug-loaded species.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HIC mobile phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR (DAR2, DAR4, etc.), as the conjugation of the hydrophobic drug-linker increases the retention time on the HIC column.
-
Calculate the average DAR by integrating the peak areas of each species and using the following formula:
-
Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes a cell-based assay to determine the potency (IC50) of the ADC on target and non-target cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibodies (unconjugated mAb)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody control in cell culture medium.
-
Remove the old medium from the cells and add the diluted ADC and control solutions.
-
Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Data Presentation
The following tables provide representative data that can be generated from the characterization and in vitro evaluation of a duocarmycin-based ADC, such as one prepared with the this compound linker. The data is modeled after published results for similar ADCs like SYD985.[3][8]
Table 1: Characterization of a Duocarmycin-Based ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~2.8 | HIC-HPLC |
| Monomer Purity | >95% | SEC-HPLC |
| Protein Concentration | 5.0 mg/mL | UV-Vis (A280) |
| Endotoxin Level | < 0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of a Duocarmycin-Based ADC
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| SK-BR-3 (Breast Cancer) | High | 15 |
| NCI-N87 (Gastric Cancer) | High | 25 |
| MDA-MB-468 (Breast Cancer) | Negative | > 1000 |
| SW620 (Colon Cancer) | Negative | > 1000 |
Note: The IC50 values are representative and will vary depending on the specific antibody, target antigen, and cell line used.
Conclusion
The this compound drug-linker system offers a potent and versatile platform for the development of highly effective antibody-drug conjugates. The protocols provided herein outline a comprehensive approach for the conjugation, characterization, and in vitro evaluation of such ADCs. Careful optimization of the conjugation reaction and thorough characterization of the resulting ADC are critical for ensuring its quality, efficacy, and safety. The potent DNA-alkylating mechanism of Duocarmycin DM, combined with the targeted delivery afforded by the monoclonal antibody, holds significant promise for the treatment of various cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting to https://onderzoekmetmensen.nl/en/trial/52764 [onderzoekmetmensen.nl]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of G3-VC-PAB-DMEA-Duocarmycin DM ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and potential pharmacokinetic issues. Therefore, accurate and reproducible determination of the DAR is essential throughout the development and manufacturing of ADCs.
This document provides detailed application notes and protocols for the determination of the average DAR for ADCs constructed using the G3-VC-PAB-DMEA-Duocarmycin DM drug-linker. Duocarmycins are a class of highly potent DNA alkylating agents. The valine-citrulline (VC) linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target cells, releasing the active duocarmycin payload.
Three common analytical techniques for DAR determination will be discussed: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
I. Methods for DAR Determination
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for characterizing the heterogeneity of ADCs and determining the average DAR.[1][2] The separation is based on the hydrophobicity of the ADC species; as the number of conjugated drug-linkers increases, the hydrophobicity of the ADC molecule also increases, leading to stronger retention on the HIC column.[3]
Principle: ADCs are separated on a stationary phase with hydrophobic ligands under aqueous mobile phase conditions with a high salt concentration. A decreasing salt gradient is used to elute the ADC species, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing numbers of conjugated drugs (DAR=2, DAR=4, etc.).[4] The weighted average DAR is calculated from the relative peak areas of the different species.[5][]
Experimental Protocol: HIC-HPLC
Materials:
-
ADC sample (this compound)
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column Temperature: 25°C
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 25 100 30 100 31 0 | 35 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR=0, DAR=2, DAR=4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100 []
-
Data Presentation: HIC-HPLC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 15.2 |
| DAR 2 | 12.1 | 45.8 |
| DAR 4 | 15.3 | 30.5 |
| DAR 6 | 17.9 | 8.5 |
| Average DAR | 3.05 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR determination. For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis.[7] The separation is based on the hydrophobicity of the individual chains with and without the conjugated drug-linker.[5]
Principle: The ADC is treated with a reducing agent (e.g., DTT) to break the interchain disulfide bonds, yielding light chains (LC) and heavy chains (HC). These chains are then separated on a reversed-phase column. The conjugation of the hydrophobic drug-linker increases the retention time of the modified chains. The weighted average DAR is calculated from the peak areas of the unconjugated and conjugated light and heavy chains.[7]
Experimental Protocol: RP-HPLC
Materials:
-
ADC sample (this compound)
-
Reduction Buffer: 8 M Guanidine HCl, 500 mM Tris, pH 7.5
-
Reducing Agent: 1 M Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
RP-HPLC Column (e.g., Agilent PLRP-S)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation (Reduction):
-
Dilute the ADC sample to 1 mg/mL in the reduction buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column Temperature: 80°C
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 25 20 55 22 90 25 90 26 25 | 30 | 25 |
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain (HC-D).
-
Calculate the weighted average DAR using the following formula: DAR = 2 * [ (Σ Peak Area of conjugated LC species) / (Σ Peak Area of all LC species) + (Σ Peak Area of conjugated HC species) / (Σ Peak Area of all HC species) ] [8]
-
Data Presentation: RP-HPLC
| Chain | Peak | Retention Time (min) | Peak Area (%) |
| Light Chain | LC | 10.2 | 48.5 |
| LC-D1 | 12.8 | 51.5 | |
| Heavy Chain | HC | 15.1 | 24.0 |
| HC-D1 | 16.9 | 48.0 | |
| HC-D2 | 18.2 | 28.0 | |
| Average DAR | 3.05 |
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for unambiguous determination of the number of conjugated drugs.[5][9] This technique can be coupled with liquid chromatography (LC-MS) for online separation and analysis.[10]
Principle: The ADC sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the different species is measured. Deconvolution of the resulting mass spectrum yields the molecular weights of the unconjugated antibody and the various drug-loaded species. The relative abundance of each species is used to calculate the average DAR. For cysteine-linked ADCs, a "middle-up" approach involving IdeS digestion and reduction can be employed to analyze the light chain, Fd, and Fc/2 fragments.[10]
Experimental Protocol: LC-MS (Intact Mass Analysis)
Materials:
-
ADC sample (this compound)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS system (e.g., Q-TOF) with a suitable column (e.g., Agilent PLRP-S)
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1 mg/mL in Mobile Phase A. Deglycosylation with PNGase F can be performed to simplify the mass spectrum.
-
LC-MS Conditions:
-
Column Temperature: 80°C
-
Flow Rate: 0.3 mL/min
-
Gradient:
Time (min) % Mobile Phase B 0 20 10 60 12 90 15 90 16 20 | 20 | 20 |
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 1000-4000 m/z
-
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the different DAR species.
-
Calculate the relative abundance of each species from the peak intensities.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (Relative Abundance of each species × Number of drugs for that species) / Σ (Relative Abundance of all species) [11]
-
Data Presentation: Mass Spectrometry
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,500 | 15.0 |
| DAR 2 | 150,809 | 46.0 |
| DAR 4 | 153,118 | 30.0 |
| DAR 6 | 155,427 | 9.0 |
| Average DAR | 3.06 |
II. Visualization of Experimental Workflow
Caption: Workflow for DAR calculation using HIC, RP-HPLC, and MS.
III. Logical Relationship of DAR Calculation
Caption: Logical steps for determining the average Drug-to-Antibody Ratio.
Conclusion
The accurate determination of the Drug-to-Antibody Ratio is a critical aspect of the characterization and quality control of ADCs. HIC-HPLC, RP-HPLC, and Mass Spectrometry are powerful and complementary techniques for this purpose. The choice of method may depend on the specific characteristics of the ADC, the available instrumentation, and the stage of development. For this compound ADCs, all three methods can provide reliable DAR values, and often, orthogonal methods are used to confirm the results. It is important to note that for duocarmycin ADCs, challenges in LC-MS analysis have been reported, potentially requiring optimization of sample preparation and ionization strategies.[10] Careful method development and validation are crucial to ensure the accuracy and reproducibility of DAR measurements.
References
- 1. waters.com [waters.com]
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vitro Efficacy of G3-VC-PAB-DMEA-Duocarmycin DM ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
G3-VC-PAB-DMEA-Duocarmycin DM is an antibody-drug conjugate (ADC) payload that combines a potent DNA alkylating agent, Duocarmycin DM, with a linker system designed for targeted delivery to cancer cells. This ADC payload consists of a cleavable valine-citrulline (VC) linker, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and a drug moiety. The G3 component represents a third-generation linker technology aimed at improving stability and efficacy. This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy of ADCs constructed with this payload.
Mechanism of Action
Duocarmycin-based ADCs exert their cytotoxic effects through a targeted mechanism. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[1][2][3] Once inside the cell, lysosomal proteases cleave the VC linker, initiating the release of the Duocarmycin DM payload.[] Duocarmycin DM is a highly potent DNA alkylating agent that binds to the minor groove of DNA and causes irreversible alkylation of adenine (B156593) at the N3 position.[1][] This DNA damage disrupts cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][]
Figure 1: Mechanism of Action of this compound ADC.
Quantitative Data Summary
The following tables summarize representative quantitative data for duocarmycin-based ADCs from in vitro cell-based assays. Note that the specific efficacy of a this compound ADC will be dependent on the target antigen and the specific antibody used. The data presented here is for illustrative purposes based on published results for similar duocarmycin ADCs.
Table 1: In Vitro Cytotoxicity (IC50) of Duocarmycin-Based ADCs
| Cell Line | Target Antigen | Representative Duocarmycin ADC | IC50 (ng/mL) |
| SK-BR-3 | HER2 | SYD985 (Trastuzumab-vc-seco-DUBA) | 2.7 |
| BT-474 | HER2 | SYD985 (Trastuzumab-vc-seco-DUBA) | 3.6 |
| NCI-N87 | HER2 | SYD985 (Trastuzumab-vc-seco-DUBA) | 1.8 |
| MDA-MB-468 | B7-H3 | MGC018 (anti-B7-H3-vc-seco-DUBA) | 10 |
| PA-1 | B7-H3 | MGC018 (anti-B7-H3-vc-seco-DUBA) | 3 |
Data is illustrative and compiled from studies on similar duocarmycin ADCs.
Table 2: Apoptosis Induction by a Representative Duocarmycin Compound (DSA) in AML Cell Lines
| Cell Line | Treatment | Concentration (pM) | % Apoptotic Cells (Annexin V+) |
| Molm-14 | Vehicle (DMSO) | - | 5.2% |
| Molm-14 | DSA | 50 | 25.8% |
| Molm-14 | DSA | 100 | 45.1% |
| HL-60 | Vehicle (DMSO) | - | 4.8% |
| HL-60 | DSA | 500 | 22.3% |
| HL-60 | DSA | 1000 | 38.9% |
Data adapted from a study on Duocarmycin SA (DSA) in AML cell lines and is representative of the payload's activity.
Table 3: Cell Cycle Analysis of AML Cell Lines Treated with a Representative Duocarmycin Compound (DSA)
| Cell Line | Treatment | Concentration (pM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Molm-14 | Vehicle (DMSO) | - | 45.2% | 38.1% | 16.7% |
| Molm-14 | DSA | 100 | 25.3% | 20.5% | 54.2% |
| HL-60 | Vehicle (DMSO) | - | 50.1% | 35.2% | 14.7% |
| HL-60 | DSA | 1000 | 30.7% | 18.9% | 50.4% |
Data adapted from a study on Duocarmycin SA (DSA) in AML cell lines, demonstrating the cell cycle arrest induced by the payload.
Experimental Protocols
Figure 2: General workflow for in vitro efficacy testing of ADCs.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the this compound ADC.
-
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound ADC
-
Isotype control ADC
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only (blank) and cells with medium only (untreated control).
-
Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by the ADC.
-
Materials:
-
Target-positive cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates at a density of 1-2 x 10^5 cells per well in 2 mL of complete medium. Incubate overnight.
-
Treat the cells with the this compound ADC at concentrations around the IC50 value for 48-72 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of the ADC on cell cycle progression.
-
Materials:
-
Target-positive cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
6-well plates
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates as described for the apoptosis assay.
-
Treat the cells with the ADC at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Figure 3: Logical relationships determining the in vitro efficacy of an ADC.
The in vitro cell-based assays described in these application notes provide a robust framework for evaluating the efficacy of ADCs constructed with the this compound payload. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can gain valuable insights into the potency and mechanism of action of their ADC candidates, facilitating their advancement in the drug development pipeline.
References
Mass Spectrometry Analysis of G3-VC-PAB-DMEA-Duocarmycin DM ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The G3-VC-PAB-DMEA-Duocarmycin DM ADC represents a sophisticated example of this technology, combining a monoclonal antibody with a highly potent duocarmycin payload. The duocarmycins are DNA alkylating agents that derive their potency from their ability to bind to the minor groove of DNA and cause irreversible cell death. The linker system, comprising a third-generation dendron (G3), a cathepsin-cleavable valine-citrulline (VC) dipeptide, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and a solubility-enhancing N,N'-dimethylethylenediamine (DMEA) moiety, is engineered for stability in circulation and efficient release of the payload within the target cell.
Accurate and comprehensive analytical characterization is critical to ensure the safety and efficacy of these complex molecules. Mass spectrometry (MS) has become an indispensable tool for the in-depth analysis of ADCs, providing information on the intact molecular weight, drug-to-antibody ratio (DAR), drug distribution, and conjugation sites. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound ADCs.
Analytical Workflow Overview
The comprehensive characterization of a this compound ADC by mass spectrometry typically involves a multi-level approach, including top-down, middle-up, and bottom-up strategies.
Application Notes and Protocols for the Characterization of G3-VC-PAB-DMEA-Duocarmycin DM Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the characterization of G3-VC-PAB-DMEA-Duocarmycin DM Antibody-Drug Conjugates (ADCs) using various High-Performance Liquid Chromatography (HPLC) techniques. The protocols outlined below are essential for assessing critical quality attributes, including drug-to-antibody ratio (DAR), heterogeneity, aggregation, and charge variants, ensuring the safety and efficacy of the ADC.
Introduction to this compound ADCs
The this compound ADC is a highly potent and targeted therapeutic agent. It comprises a monoclonal antibody (mAb) linked to the cytotoxic payload, Duocarmycin DM, via a third-generation (G3) linker system. This linker consists of a valine-citrulline (VC) dipeptide, a p-aminobenzylcarbamate (PAB) self-immolative spacer, and a dimethylethylamine (DMEA) moiety to enhance solubility. Duocarmycins are a class of DNA alkylating agents that bind to the minor groove of DNA and cause cell death, making them powerful anticancer agents.[1][2][3] The targeted delivery of Duocarmycin DM via an ADC minimizes systemic toxicity and enhances its therapeutic index.[1]
The characterization of such complex biomolecules is critical and relies on a suite of orthogonal analytical techniques, with HPLC being a cornerstone for quality control.
Duocarmycin DM Mechanism of Action
The cytotoxic effect of Duocarmycin DM is initiated following the internalization of the ADC into the target cancer cell. Once inside the lysosome, the VC linker is cleaved by cathepsins, leading to the release of the PAB spacer, which in turn releases the active Duocarmycin DM payload.[1] The active payload then translocates to the nucleus, where it binds to the minor groove of DNA, primarily at AT-rich sequences.[1][2] This binding is followed by the alkylation of the N3 position of adenine, which disrupts the DNA structure, inhibits DNA replication and transcription, and ultimately leads to apoptotic cell death.[3][4][5]
Figure 1: Duocarmycin DM Mechanism of Action Workflow.
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Analysis
HIC is a non-denaturing chromatographic technique ideal for determining the DAR and drug-load distribution of cysteine-linked ADCs.[6][7][8] The separation is based on the hydrophobicity of the ADC species; as the number of hydrophobic duocarmycin payloads increases, the retention time on the HIC column also increases.[6]
Experimental Protocol
Figure 2: HIC Experimental Workflow.
Instrumentation and Columns:
-
HPLC System: Agilent 1290 Infinity II Bio LC or equivalent
-
Column: Tosoh TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or equivalent HIC column
-
Detector: UV/Vis at 280 nm
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 20.0 | 100 |
| 25.0 | 100 |
| 25.1 | 0 |
| 30.0 | 0 |
Flow Rate: 0.8 mL/min Column Temperature: 25°C Injection Volume: 10 µL
Data Analysis: The average DAR is calculated from the weighted average of the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
Quantitative Data Summary (Representative)
| Parameter | Value |
| Resolution (Rs) between DAR species | > 1.2 |
| Peak Asymmetry | 0.9 - 1.5 |
| Reproducibility (RSD of peak area) | < 2% |
| Limit of Quantitation (LOQ) | ~0.1 mg/mL |
Reversed-Phase HPLC (RP-HPLC) for Purity and Heterogeneity Analysis
RP-HPLC is a powerful technique for assessing the purity and heterogeneity of ADCs, often after reduction of the disulfide bonds to separate the light and heavy chains.[7][9] This method can also be used as an orthogonal approach for DAR determination.
Experimental Protocol
Figure 3: RP-HPLC Experimental Workflow.
Instrumentation and Columns:
-
UHPLC System: Waters ACQUITY UPLC H-Class Bio or equivalent
-
Column: Agilent AdvanceBio RP-mAb C4 (2.1 mm x 150 mm, 3.5 µm) or equivalent
-
Detector: UV/Vis at 280 nm
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 25 |
| 20.0 | 55 |
| 22.0 | 90 |
| 24.0 | 90 |
| 24.1 | 25 |
| 30.0 | 25 |
Flow Rate: 0.3 mL/min Column Temperature: 80°C Injection Volume: 5 µL
Quantitative Data Summary (Representative)
| Parameter | Value |
| Main Peak Purity | > 95% |
| Resolution of Light and Heavy Chains (reduced) | > 2.0 |
| Precision (RSD of retention time) | < 0.5% |
| Sensitivity (LOD) | ~0.05 mg/mL |
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their hydrodynamic radius, making it the gold standard for quantifying aggregates and fragments in ADC preparations.[10] The presence of aggregates is a critical quality attribute as it can impact immunogenicity and efficacy.
Experimental Protocol
Figure 4: SEC Experimental Workflow.
Instrumentation and Columns:
-
HPLC System: Shimadzu Nexera Bio or equivalent
-
Column: Waters ACQUITY UPLC BEH200 SEC (4.6 mm x 150 mm, 1.7 µm) or equivalent
-
Detector: UV/Vis at 280 nm
Mobile Phase:
-
100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
Flow Rate: 0.4 mL/min Column Temperature: 30°C Injection Volume: 10 µL
Quantitative Data Summary (Representative)
| Parameter | Value |
| High Molecular Weight Species (Aggregates) | < 2% |
| Low Molecular Weight Species (Fragments) | < 1% |
| Monomer Purity | > 97% |
| Reproducibility (RSD of % main peak) | < 1% |
Cation Exchange Chromatography (CEX) for Charge Variant Analysis
CEX separates ADC species based on differences in their net surface charge.[11] This is crucial for identifying and quantifying charge variants arising from post-translational modifications or degradation, which can affect the ADC's stability and biological activity.
Experimental Protocol
Figure 5: CEX Experimental Workflow.
Instrumentation and Columns:
-
HPLC System: Thermo Scientific Vanquish Flex or equivalent
-
Column: BioResolve SCX mAb (4.6 mm x 50 mm, 3 µm) or equivalent
-
Detector: UV/Vis at 280 nm
Mobile Phases (pH Gradient):
-
Mobile Phase A: BioResolve CX pH Concentrate A
-
Mobile Phase B: BioResolve CX pH Concentrate B
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 60 |
| 21.0 | 90 |
| 23.0 | 90 |
| 23.1 | 10 |
| 28.0 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 5 µL
Quantitative Data Summary (Representative)
| Parameter | Value |
| Acidic Variants | < 15% |
| Main Peak | > 80% |
| Basic Variants | < 5% |
| Resolution (Rs) between main and acidic/basic peaks | > 1.0 |
LC-MS for Comprehensive Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the in-depth characterization of ADCs.[12][13][14] It provides accurate mass measurements of the intact ADC, its subunits, and fragments, confirming the identity of different species and elucidating the sites of conjugation. Native MS can be particularly useful for analyzing cysteine-conjugated ADCs.[13]
The protocols for LC are similar to those described for RP-HPLC and SEC, with the mobile phases adjusted to be MS-compatible (e.g., using ammonium acetate (B1210297) or formate (B1220265) instead of non-volatile salts). The mass spectrometer provides an additional dimension of data for comprehensive analysis.
Conclusion
The suite of HPLC methods described provides a robust framework for the analytical characterization of this compound ADCs. The orthogonal nature of these techniques ensures a thorough understanding of the critical quality attributes of the ADC, which is paramount for successful drug development and regulatory approval. The provided protocols and representative data serve as a valuable resource for scientists and researchers in the field of antibody-drug conjugates.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
Application Notes and Protocols for Pharmacokinetic Analysis of G3-VC-PAB-DMEA-Duocarmycin DM ADCs in Mice
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The G3-VC-PAB-DMEA-Duocarmycin DM ADC is comprised of a monoclonal antibody (mAb) targeting a tumor-associated antigen, conjugated to the highly potent DNA alkylating agent, Duocarmycin DM.[3][4][5] The linker system, G3-VC-PAB-DMEA, is designed to be stable in circulation and release the cytotoxic payload upon internalization into the target cancer cells.[][7]
Understanding the pharmacokinetic (PK) profile of this ADC is critical for its preclinical development.[3][8] PK studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of the ADC, providing essential information for dose selection, toxicity assessment, and prediction of therapeutic efficacy.[2][9] This document provides detailed protocols for conducting a comprehensive PK analysis of this compound ADCs in a murine model.
Duocarmycins are a class of DNA minor-groove-binding alkylating agents that are exceptionally potent, making them suitable payloads for ADCs.[3][5] Their mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, which leads to DNA damage and apoptosis.[4][5]
Key Pharmacokinetic Parameters
The pharmacokinetic analysis of an ADC is complex due to its multiple components. The key analytes to be measured include:
-
Total Antibody: Represents the concentration of all antibody species, both conjugated and unconjugated.
-
Antibody-Conjugated Drug (ADC): Represents the concentration of the antibody with at least one drug-linker molecule attached.
-
Unconjugated (Free) Payload: Represents the concentration of the cytotoxic drug that has been released from the antibody.
These parameters are crucial for understanding the stability of the ADC in circulation, the exposure of target and non-target tissues to the cytotoxic payload, and the overall therapeutic window.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound ADC in Mice Following a Single Intravenous Dose
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUClast (µg·h/mL) | CL (mL/h/kg) | Vd (mL/kg) | t1/2 (h) |
| Total Antibody | 5 | 150 | 15000 | 0.33 | 100 | 200 |
| ADC | 5 | 145 | 12000 | 0.42 | 110 | 180 |
| Free Duocarmycin DM | 5 | 0.05 | 1.5 | 3.33 | 500 | 100 |
Cmax: Maximum plasma concentration; AUC_last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; CL: Clearance; Vd: Volume of distribution; t1/2: Half-life.
Table 2: Representative Biodistribution of this compound ADC in Tumor-Bearing Mice (72 hours post-dose)
| Tissue | Total Antibody (µg/g) | ADC (µg/g) | Free Duocarmycin DM (ng/g) |
| Tumor | 30 | 25 | 5 |
| Liver | 15 | 12 | 2 |
| Spleen | 10 | 8 | 1 |
| Kidney | 5 | 4 | 0.5 |
| Lung | 8 | 6 | 0.8 |
| Plasma | 50 (µg/mL) | 40 (µg/mL) | 0.01 (ng/mL) |
Experimental Protocols
I. In Vivo Study Protocol
Objective: To determine the pharmacokinetic profile and biodistribution of this compound ADC in mice.
Materials:
-
This compound ADC
-
Female athymic nude mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Syringes and needles
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the study.
-
ADC Formulation: Prepare the ADC formulation in sterile PBS at the desired concentration.
-
Dosing: Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein. A typical dose for PK studies is 5-10 mg/kg.[10]
-
Serial Blood Collection: Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168, and 336 hours post-dose) from the saphenous vein.[11][12]
-
Plasma Preparation: Immediately after collection, place the blood samples in EDTA-coated tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Tissue Harvesting (for biodistribution): At selected terminal time points (e.g., 24, 72, and 168 hours), euthanize a subset of mice.
-
Tissue Collection: Perfuse the mice with cold PBS to remove blood from the tissues. Collect tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Tissue Processing: Weigh each tissue, snap-freeze in liquid nitrogen, and store at -80°C until homogenization and analysis.
II. Bioanalytical Protocols
A. Quantification of Total Antibody by ELISA
Objective: To measure the concentration of the total monoclonal antibody in plasma and tissue homogenates.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to capture the antibody component of the ADC, regardless of its conjugation status.
Materials:
-
96-well microtiter plates
-
Capture antibody (e.g., anti-human IgG)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards, quality controls, and samples (diluted plasma or tissue homogenates) to the wells and incubate for 1-2 hours.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate for 1 hour.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the TMB substrate and incubate in the dark until color develops.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Reading: Measure the absorbance at 450 nm using a plate reader.
-
Quantification: Calculate the concentration of total antibody in the samples based on the standard curve.
B. Quantification of Antibody-Conjugated Drug (ADC) by ELISA
Objective: To measure the concentration of the ADC (antibody with conjugated payload) in plasma and tissue homogenates.
Principle: This ELISA uses a capture antibody against the payload (Duocarmycin DM) and a detection antibody against the monoclonal antibody.
Materials:
-
Same as for Total Antibody ELISA, with the following modifications:
-
Capture antibody: Anti-Duocarmycin DM antibody
-
Detection antibody: HRP-conjugated anti-human IgG antibody
-
Procedure: The procedure is similar to the total antibody ELISA, with the key difference being the use of an anti-payload antibody for capture.
C. Quantification of Unconjugated (Free) Duocarmycin DM by LC-MS/MS
Objective: To quantify the concentration of the free, unconjugated Duocarmycin DM payload in plasma and tissue homogenates.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of small molecules like Duocarmycin DM.[11]
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Internal standard (e.g., a stable isotope-labeled analog of Duocarmycin DM)
-
Protein precipitation solvent (e.g., acetonitrile)
Procedure:
-
Sample Preparation:
-
Thaw plasma or tissue homogenate samples.
-
Add the internal standard.
-
Precipitate proteins by adding a protein precipitation solvent.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analyte from other components using a suitable chromatographic gradient.
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM).
-
-
Quantification: Calculate the concentration of free Duocarmycin DM in the samples based on the standard curve prepared in the corresponding matrix.
Visualizations
Caption: Experimental workflow for the pharmacokinetic analysis of ADCs in mice.
Caption: Proposed mechanism of action for this compound ADC.
References
- 1. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Patient-Derived Xenograft (PDX) Models for Duocarmycin ADC Testing
Introduction
Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue into immunodeficient mice, have become a pivotal platform in preclinical oncology research.[1] These models are highly valued for their ability to retain the histological and genetic characteristics of the original human tumor, offering a more predictive model for assessing the efficacy of novel cancer therapeutics compared to traditional cell line-derived xenografts.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and utilization of PDX models for the preclinical evaluation of duocarmycin-based antibody-drug conjugates (ADCs).
Duocarmycins are a class of highly potent DNA alkylating agents that bind to the minor groove of DNA and are effective against both dividing and non-dividing cancer cells.[2][3][4] Their mechanism of action makes them attractive payloads for ADCs, and several duocarmycin-based ADCs are currently in preclinical and clinical development.[2] These ADCs combine the tumor-targeting specificity of monoclonal antibodies with the potent cytotoxic effects of duocarmycins, offering a promising therapeutic strategy for various cancers.[2]
These application notes provide detailed protocols for the entire workflow, from PDX model development to in vivo efficacy testing of duocarmycin ADCs, along with data presentation guidelines and visualizations of key biological pathways and experimental processes.
Duocarmycin ADC Mechanism of Action
Duocarmycin-based ADCs exert their cytotoxic effects through a targeted delivery system. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of cancer cells, leading to the internalization of the ADC-antigen complex. Once inside the cell, the duocarmycin payload is released from the antibody, typically through cleavage of the linker in the lysosomal compartment. The released duocarmycin then translocates to the nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation of adenine (B156593) bases.[5] This DNA damage triggers a cellular response cascade, leading to cell cycle arrest at the G2/M checkpoint and subsequent induction of apoptosis (programmed cell death).[5][6]
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
The successful establishment of PDX models is crucial for obtaining reliable preclinical data. This process involves several key steps from patient tissue acquisition to tumor engraftment and expansion in immunodeficient mice.
-
Patient Consent: Obtain informed consent from patients for the use of their tumor tissue for research purposes, following all institutional and ethical guidelines.
-
Tissue Collection: Collect fresh tumor tissue from surgical resection or biopsy in a sterile collection medium (e.g., DMEM with antibiotics) and transport it on ice to the laboratory.
-
Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove blood and necrotic tissue.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
A portion of the tissue should be reserved for histopathological analysis and molecular characterization to compare with the subsequently established PDX model.
-
Another portion can be cryopreserved for future use.
-
-
Animal Model: Use severely immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) or similar strains, to ensure a high engraftment rate.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Shave and sterilize the flank of the mouse.
-
Make a small incision (approximately 5 mm) in the skin.
-
Using sterile forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-operative Care: Monitor the mice daily for the first week for any signs of distress, infection, or wound dehiscence. Provide appropriate analgesics as per institutional guidelines.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers two to three times per week. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
Expansion: Process the resected tumor as described in section 1.1 and implant fragments into a new cohort of mice to generate the next passage (P1, P2, etc.). It is recommended to use early-passage tumors (P2-P5) for efficacy studies to minimize the risk of genetic drift.
-
Cryopreservation: Place tumor fragments in cryovials containing a cryoprotectant medium (e.g., 90% fetal bovine serum, 10% DMSO).
-
Freezing: Freeze the vials using a controlled-rate freezer or a freezing container at -80°C before transferring them to liquid nitrogen for long-term storage.
Characterization of PDX Models
It is essential to characterize the established PDX models to ensure they retain the key features of the original patient tumor.
-
Perform Hematoxylin and Eosin (H&E) staining on formalin-fixed, paraffin-embedded (FFPE) sections of both the original patient tumor and the PDX tumors from different passages to compare their morphology.
-
Perform IHC to assess the expression of the target antigen for the duocarmycin ADC. This is critical for selecting appropriate PDX models for efficacy studies.
-
Protocol:
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with the primary antibody against the target antigen.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Perform molecular analyses such as whole-exome sequencing (WES) or RNA sequencing (RNA-seq) on the original tumor and the PDX models to confirm the fidelity of the genomic and transcriptomic profiles.
In Vivo Efficacy Studies of Duocarmycin ADCs
Once well-characterized PDX models are established, they can be used to evaluate the in vivo efficacy of duocarmycin ADCs.
-
Model Selection: Select PDX models with appropriate expression levels of the target antigen, as determined by IHC or other methods.
-
Cohort Expansion: Expand the selected PDX models to generate a sufficient number of tumor-bearing mice for the study.
-
Randomization: When tumors reach a predefined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, non-targeting ADC control, and different dose levels of the duocarmycin ADC).
-
Treatment:
-
Formulate the duocarmycin ADC in a suitable vehicle.
-
Administer the ADC to the mice, typically via intravenous (i.v.) injection. The dosing schedule will depend on the specific ADC and should be determined in preliminary studies.
-
-
In-life Monitoring:
-
Measure tumor volume and body weight two to three times weekly.
-
Monitor the animals for any clinical signs of toxicity.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach the maximum allowed size, after a predetermined treatment duration, or based on other predefined criteria.
-
Data Collection: At the end of the study, euthanize the mice and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, and biomarker analysis).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between different treatment groups and PDX models.
Table 1: In Vivo Efficacy of SYD985 (Trastuzumab Duocarmazine) in Breast Cancer PDX Models
| PDX Model | HER2 Status | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI %) | Complete Response (CR) |
| MAXF 1162 | 3+ | SYD985 | 3 | Single Dose | >100% | 6/6 |
| T-DM1 | 10 | Single Dose | 98% | 0/6 | ||
| HBCx-34 | 2+ | SYD985 | 3 | Single Dose | >100% | 7/7 |
| T-DM1 | 30 | Single Dose | 40% | 0/7 | ||
| MAXF-MX1 | 1+ | SYD985 | 1 | Single Dose | Not Reported | 4/6 |
| SYD985 | 3 | Single Dose | >100% | 6/6 | ||
| T-DM1 | 30 | Single Dose | No significant activity | 0/6 | ||
| HBCx-10 | 1+ | SYD985 | 1 | Single Dose | Not Reported | 4/7 |
| SYD985 | 3 | Single Dose | >100% | 7/7 | ||
| T-DM1 | 30 | Single Dose | No significant activity | 0/7 |
Data adapted from preclinical studies on SYD985.[7][8][9]
Table 2: In Vivo Efficacy of MGC018 (Anti-B7-H3 Duocarmycin ADC) in PDX Models
| PDX Model | Cancer Type | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI %) |
| Triple-Negative Breast Cancer | Triple-Negative Breast Cancer | MGC018 | 3 | QW x 2 | Not explicitly stated, but significant tumor regression observed |
| Prostate Cancer | Prostate Cancer | MGC018 | 3 | QW x 3 | Not explicitly stated, but significant tumor regression observed |
| Head and Neck Cancer | Head and Neck Cancer | MGC018 | 3 | Q2W x 2 | Not explicitly stated, but significant tumor regression observed |
Data adapted from preclinical studies on MGC018.[10][11][12][13]
Duocarmycin-Induced DNA Damage Response Pathway
The DNA alkylation caused by duocarmycins triggers a complex signaling cascade known as the DNA Damage Response (DDR). This pathway is crucial for orchestrating cell cycle arrest to allow for DNA repair, or if the damage is too severe, to initiate apoptosis.
The key steps in this pathway are:
-
Damage Sensing: DNA double-strand breaks (DSBs) resulting from duocarmycin-induced alkylation are recognized by sensor proteins, which in turn activate the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[14][15][16]
-
Signal Transduction: ATM and ATR phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.[17][18]
-
G2/M Checkpoint Activation: Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 phosphatase.[19] In its active state, Cdc25 would normally activate the CDK1/Cyclin B complex, which is essential for entry into mitosis. Inactivation of Cdc25 leads to the accumulation of inactive CDK1/Cyclin B, resulting in cell cycle arrest at the G2/M transition.[17][19]
-
Apoptosis Induction: If the DNA damage is irreparable, the DDR pathway signals for apoptosis. ATM/ATR can activate the tumor suppressor p53, which in turn upregulates the expression of pro-apoptotic proteins like Bax and Puma.[15][20] These proteins trigger the mitochondrial (intrinsic) pathway of apoptosis, leading to the release of cytochrome c, activation of caspases, and ultimately, cell death.[20][21][22]
Conclusion
PDX models represent a powerful preclinical tool for the evaluation of duocarmycin-based ADCs. Their ability to recapitulate the heterogeneity and molecular characteristics of human tumors provides a more clinically relevant platform for assessing efficacy and understanding mechanisms of action.[1] The detailed protocols and application notes provided in this document offer a comprehensive framework for researchers to establish and utilize PDX models for the development of this promising class of cancer therapeutics. By following these standardized procedures and employing robust characterization and data analysis methods, researchers can generate high-quality, translatable data to inform clinical trial design and advance the development of novel duocarmycin ADCs for the benefit of cancer patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Characterization of a duocarmycin-DNA adduct-recognizing protein in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. grokipedia.com [grokipedia.com]
- 15. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. researchgate.net [researchgate.net]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving G3-VC-PAB-DMEA-Duocarmycin DM ADC Stability in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the plasma stability of G3-VC-PAB-DMEA-Duocarmycin DM Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a rapid decrease in the drug-to-antibody ratio (DAR) of our this compound ADC during in vitro plasma incubation. What are the likely causes and how can we troubleshoot this?
A1: Premature payload release in plasma is a critical issue that can compromise the efficacy and safety of an ADC. The primary causes for a decreasing DAR with a valine-citrulline (VC) linker-based ADC like yours include:
-
Enzymatic Cleavage of the Linker: The VC dipeptide in the linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, within the target tumor cell. However, some extracellular proteases present in plasma can also recognize and cleave this linker, leading to premature drug release. The stability of the VC linker can vary between species, with rodent plasma often showing higher cleavage rates than human or monkey plasma.[1][2]
-
Suboptimal Conjugation Site: The location of the linker-drug on the antibody can influence its stability. Conjugation at sites that are highly exposed to the plasma environment may be more susceptible to enzymatic degradation.
-
High Drug-to-Antibody Ratio (DAR): A high DAR can lead to conformational changes in the antibody, potentially exposing the linker to plasma enzymes. Additionally, a higher DAR increases the overall hydrophobicity of the ADC, which can promote aggregation and faster clearance.
Troubleshooting Steps:
-
Species-Specific Plasma Stability Assessment: If not already done, evaluate the ADC's stability in plasma from different species (e.g., human, monkey, rat, mouse) to understand if the instability is species-specific.[1]
-
Conjugation Site Analysis: If you have the capability, explore different conjugation strategies to attach the this compound to more protected sites on the antibody.
-
Optimize the DAR: Synthesize ADCs with a lower average DAR and assess if this improves plasma stability.
-
LC-MS Analysis of Cleavage Products: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the released payload and any linker catabolites in the plasma. This can confirm that the loss in DAR is due to linker cleavage.
Q2: Our this compound ADC is showing signs of aggregation after incubation in plasma. What is causing this and what are the mitigation strategies?
A2: Aggregation of ADCs is a common challenge, particularly with hydrophobic payloads like Duocarmycin DM.[3][4] Aggregation can lead to reduced efficacy, increased immunogenicity, and altered pharmacokinetic properties.[5][6]
Potential Causes:
-
High Hydrophobicity: Duocarmycin DM is a very hydrophobic molecule. Attaching multiple units of this payload to an antibody significantly increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.[3][4]
-
High DAR: As mentioned previously, a higher DAR increases hydrophobicity and the likelihood of aggregation.
-
Formulation Conditions: Suboptimal buffer conditions, such as pH and ionic strength, can contribute to protein aggregation.
-
Physical Stress: Freeze-thaw cycles and agitation can induce aggregation.
Mitigation Strategies:
-
Formulation Optimization: Screen different formulation buffers to find the optimal pH, ionic strength, and excipients (e.g., polysorbates, sugars) that minimize aggregation.
-
DAR Optimization: Evaluate if a lower DAR reduces aggregation while maintaining acceptable potency.
-
Hydrophilic Linker Modification: While you are using a specific linker, for future ADC design, consider incorporating hydrophilic modifications into the linker to counteract the payload's hydrophobicity.
-
Analytical Characterization: Use Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, aggregate, and fragment in your ADC preparations before and after plasma incubation.[5] Dynamic Light Scattering (DLS) can also be used to monitor changes in particle size distribution.[5]
Q3: What are the recommended analytical methods to assess the plasma stability of our this compound ADC?
A3: A combination of analytical techniques is recommended for a comprehensive assessment of ADC stability in plasma:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the average DAR over time by analyzing the intact or reduced ADC. LC-MS can also be used to quantify the amount of free Duocarmycin DM payload released into the plasma.[7][8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of the total antibody and the antibody-conjugated drug. This can provide information on the rate of drug deconjugation.
-
Size Exclusion Chromatography (SEC): SEC is the standard method for monitoring the physical stability of the ADC by separating and quantifying monomers, aggregates, and fragments.[5]
Quantitative Data Summary
While specific plasma stability data for this compound ADCs is not publicly available, the following table provides representative data for an ADC with a cleavable valine-citrulline linker (vc-MMAE) to illustrate typical stability profiles in plasma from different species. This data can serve as a benchmark for your own experiments.
| Species | Incubation Time (days) | % Payload Release (vc-MMAE) | % High Molecular Weight Species (Aggregates) | Reference |
| Human | 6 | < 1% | 24.2% (median) | [1][9] |
| Cynomolgus Monkey | 6 | < 1% | 20.3% (median) | [9] |
| Rat | 6 | 2.5% | 25.3% (median) | [9] |
| Mouse | 6 | ~25% | 26.0% (median) | [1] |
Note: The aggregation data is for a set of 15 different vc-MMAE ADCs and represents the median value observed.[9]
Detailed Experimental Protocol: In Vitro Plasma Stability Assessment by LC-MS
This protocol outlines a general procedure for assessing the in vitro plasma stability of a this compound ADC by measuring the change in average DAR and the release of the free payload over time.
Materials:
-
This compound ADC
-
Human, cynomolgus monkey, rat, and mouse plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS)
-
Protein A or anti-human IgG magnetic beads
-
Low pH elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
Acetonitrile
-
Reducing agent (e.g., DTT) for reduced LC-MS analysis
-
LC-MS system
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma from each species and in PBS (as a control).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C until analysis.
-
-
Immunocapture of ADC:
-
Thaw the plasma samples on ice.
-
Add Protein A or anti-human IgG magnetic beads to the plasma samples and incubate to capture the ADC.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
-
Separation of Free Payload and ADC:
-
Collect the supernatant, which contains the free Duocarmycin DM payload.
-
Elute the captured ADC from the beads using a low pH elution buffer.
-
Immediately neutralize the eluate containing the intact ADC with a neutralization buffer.
-
-
LC-MS Analysis of Free Payload:
-
Precipitate proteins from the supernatant (from step 3) using acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the resulting supernatant by LC-MS to quantify the concentration of free Duocarmycin DM.
-
-
LC-MS Analysis of Average DAR:
-
Analyze the neutralized eluate containing the intact ADC by LC-MS under denaturing conditions to determine the average DAR. For a more detailed analysis, the ADC can be reduced with DTT prior to LC-MS to separate the light and heavy chains.
-
-
Data Analysis:
-
Plot the average DAR as a function of time to determine the rate of deconjugation.
-
Plot the concentration of free Duocarmycin DM as a function of time to determine the rate of payload release.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent G3-VC-PAB-DMEA-Duocarmycin DM conjugation results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of G3-VC-PAB-DMEA-Duocarmycin DM to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a drug-linker conjugate used for the preparation of Antibody-Drug Conjugates (ADCs).[][2][3][4] It comprises a potent DNA alkylating agent, a duocarmycin derivative, connected to a maleimide (B117702) (via the G3 component, which is not explicitly defined in the search results but is likely a maleimide-containing moiety for thiol chemistry) through a cleavable linker system. This linker consists of a valine-citrulline (VC) dipeptide, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and a dimethylaminoethanol (B1669961) (DMEA) group to enhance solubility.[5][6]
Q2: What is the mechanism of action of duocarmycin?
A2: Duocarmycins are highly potent cytotoxic agents that bind to the minor groove of DNA and cause irreversible alkylation of adenine (B156593) at the N3 position.[7][8][9] This DNA damage disrupts cellular processes like replication and transcription, ultimately leading to apoptotic cell death.[8][10] Duocarmycins are effective against both dividing and non-dividing cells and can overcome some mechanisms of multi-drug resistance.[9][11]
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for a duocarmycin-based ADC?
A3: The optimal DAR is a balance between efficacy and safety. While a higher DAR can increase potency, it can also lead to faster clearance, increased toxicity, and aggregation.[12] For duocarmycin-based ADCs, a DAR of approximately 2.7 to 2.8 has been reported to be effective.[6][13][14] Generally, a target DAR of 2 to 4 is considered ideal for many ADCs.[15]
Q4: Which conjugation strategy is suitable for this compound?
A4: The presence of a maleimide group on the linker suggests that this drug-linker is designed for conjugation to free thiol (sulfhydryl) groups.[] Therefore, a cysteine-based conjugation strategy is most appropriate. This typically involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups for conjugation.[16]
Q5: What are the critical parameters to control during the conjugation reaction?
A5: Key parameters to control for successful and reproducible conjugation include:
-
pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5 to ensure high reactivity and specificity while minimizing hydrolysis of the maleimide group.[3][12][17]
-
Temperature: The reaction is typically carried out at room temperature or 4°C.[3]
-
Molar excess of drug-linker: A molar excess of the drug-linker is used to drive the reaction. A starting point of a 10-20 fold molar excess of maleimide to the antibody is common, but this should be optimized for each specific antibody and linker.[3]
-
Reaction time: Incubation times of 1-2 hours at room temperature or overnight at 4°C are typical.[3]
-
Purity of reactants: High purity of both the antibody and the drug-linker is crucial to avoid side reactions and ensure consistent results.[18]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Possible Causes | Troubleshooting Steps |
| Incomplete Antibody Reduction | 1. Verify Reducing Agent Activity: Use a fresh solution of TCEP or DTT. TCEP is often preferred as it does not need to be removed before conjugation.[3] 2. Optimize Reduction Conditions: Increase the molar excess of the reducing agent (a 2-10 fold molar excess of TCEP over disulfide bonds is a good starting point).[3] Extend the incubation time (30-60 minutes at room temperature is typical) or increase the temperature (up to 37°C).[3][9] 3. Prevent Re-oxidation: Include a chelating agent like EDTA (1-5 mM) in your buffers to prevent metal-catalyzed re-oxidation of thiols.[3] Work in a low-oxygen environment if possible. |
| Inefficient Conjugation Reaction | 1. Confirm Optimal pH: Ensure the conjugation buffer is within the pH 6.5-7.5 range.[12][17] Prepare fresh buffer and verify the pH before use. 2. Increase Molar Excess of Drug-Linker: Incrementally increase the molar ratio of this compound to the antibody to drive the reaction. 3. Extend Reaction Time: Increase the incubation time to allow the reaction to proceed to completion. |
| Inactive Drug-Linker | 1. Proper Storage and Handling: Store the this compound according to the manufacturer's instructions, protected from light and moisture to prevent degradation.[17] 2. Fresh Stock Solutions: Prepare fresh stock solutions of the drug-linker in an anhydrous solvent like DMSO or DMF immediately before use.[17] |
| Inaccurate Concentration Measurement | 1. Verify Antibody and Drug-Linker Concentrations: Use accurate methods to determine the concentrations of your starting materials. Inaccuracies can lead to incorrect molar ratios.[18] |
Issue 2: High Levels of Aggregation
| Possible Causes | Troubleshooting Steps |
| Hydrophobicity of the Payload | 1. Optimize DAR: A high DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation.[16][18] Aim for a lower, more homogeneous DAR. 2. Use Aggregation Inhibitors: Consider adding excipients like polysorbates or sucrose (B13894) to the formulation buffer to reduce aggregation. |
| Unfavorable Buffer Conditions | 1. Screen Different Buffers: Experiment with different buffer compositions, pH, and ionic strengths to find conditions that minimize aggregation.[19] 2. Avoid pH near Isoelectric Point (pI): Do not perform the conjugation or store the ADC at a pH close to the antibody's pI, as this is the point of lowest solubility.[19] |
| Harsh Reaction Conditions | 1. Lower Reaction Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration to reduce the risk of protein denaturation and aggregation.[2] 2. Minimize Co-solvent Concentration: If a co-solvent is required to dissolve the drug-linker, use the minimum amount necessary, as organic solvents can promote aggregation.[19] |
| Inefficient Purification | 1. Prompt Purification: Purify the ADC immediately after the conjugation reaction to remove unreacted drug-linker and other impurities that may contribute to aggregation. 2. Optimize Purification Method: Use size exclusion chromatography (SEC) to effectively remove aggregates.[19] Hydrophobic interaction chromatography (HIC) can also be used to separate ADC species and remove some aggregates.[7] |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
-
Buffer Preparation: Prepare a reduction buffer (e.g., Phosphate Buffered Saline, PBS, with 1-5 mM EDTA, pH 7.2). Degas the buffer to minimize oxygen content.[3]
-
Antibody Preparation: Dialyze the antibody into the reduction buffer. Adjust the antibody concentration to 1-10 mg/mL.
-
Reduction with TCEP:
-
Removal of Excess Reducing Agent (if using DTT): If dithiothreitol (B142953) (DTT) is used instead of TCEP, it must be removed before adding the maleimide linker. This can be done using a desalting column or dialysis against the conjugation buffer. TCEP does not need to be removed.[3]
Protocol 2: Conjugation of this compound to Reduced Antibody
-
Buffer Preparation: Prepare a conjugation buffer (e.g., PBS with 1-5 mM EDTA, pH 7.0). Degas the buffer.[3]
-
Drug-Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[2]
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced antibody solution to achieve the desired molar ratio (a starting point of 10-20 moles of drug-linker per mole of antibody is recommended). Add the drug-linker solution slowly with gentle mixing.[2]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Quenching the Reaction: Quench any unreacted maleimide groups by adding a free thiol compound like N-acetylcysteine or cysteine to a final concentration of 1 mM.[20] Incubate for 15-30 minutes.
Protocol 3: Purification and Characterization of the ADC
-
Purification:
-
Size Exclusion Chromatography (SEC): Use SEC to remove unreacted drug-linker, quenching agent, and aggregates, and to exchange the ADC into a suitable formulation buffer.[20]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs and to remove unconjugated antibody.[12] A common method involves using a salt gradient (e.g., decreasing ammonium (B1175870) sulfate) for elution.[20] Recovery rates of over 60% can be expected.[21]
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecule impurities.[22]
-
-
Characterization:
-
DAR Determination: The average DAR can be determined by HIC-HPLC or reverse-phase HPLC coupled with mass spectrometry (LC-MS).[12][23] The weighted average DAR is calculated from the peak areas of the different species.[]
-
Aggregate Analysis: Quantify the percentage of high molecular weight species (aggregates) using SEC.[7]
-
Purity: Assess the purity of the final ADC product by methods such as SDS-PAGE and SEC-HPLC.
-
Visualizations
Experimental Workflow
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. adcreview.com [adcreview.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pharmtech.com [pharmtech.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. agilent.com [agilent.com]
Off-target toxicity of duocarmycin payloads and mitigation strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with duocarmycin-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity associated with duocarmycin payloads?
A1: The primary mechanism of off-target toxicity for duocarmycin payloads is DNA alkylation in healthy, non-target cells. Duocarmycins are highly potent DNA alkylating agents that bind to the minor groove of DNA and irreversibly alkylate the N3 position of adenine.[1][2][3] This activity is not dependent on cell division, meaning the payload can damage both dividing and non-dividing healthy cells if the ADC prematurely releases the payload into systemic circulation.[1][4] This can lead to toxicities in highly perfused organs and tissues with rapid cell turnover, such as the liver and bone marrow, resulting in hepatotoxicity and myelosuppression.[5]
Q2: How does the "bystander effect" of duocarmycin ADCs contribute to both efficacy and off-target toxicity?
A2: The bystander effect occurs when the duocarmycin payload, released from the target cancer cell, diffuses across the cell membrane and kills adjacent cells, regardless of whether they express the target antigen.[6] This can be advantageous in treating heterogeneous tumors where not all cells express the target antigen. However, if the payload is released prematurely in circulation or in healthy tissues that have some level of target antigen expression, this bystander effect can contribute to off-target toxicity by damaging healthy neighboring cells. The efficiency of the bystander effect is largely dependent on the cell permeability of the released payload and the design of the linker.[6]
Q3: What are the main strategies to mitigate the off-target toxicity of duocarmycin payloads?
A3: The main strategies focus on ensuring the payload remains attached to the antibody in circulation and is only released at the tumor site. These include:
-
Linker Technology: Utilizing highly stable linkers that are cleaved by enzymes (like cathepsins) or conditions (like low pH) prevalent in the tumor microenvironment but are stable in plasma.[1][5] Valine-citrulline (vc) linkers are a common example.
-
Prodrug Payloads: Using an inactive form of the duocarmycin payload, such as seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA), which only becomes active after cleavage from the linker inside the target cell.[4][7]
-
Optimizing Drug-to-Antibody Ratio (DAR): A higher DAR can increase efficacy but may also lead to ADC aggregation and faster clearance, potentially increasing toxicity. A lower DAR is often favored to improve the therapeutic window.[4][7][8]
-
Antibody Engineering: Developing antibodies with higher specificity for tumor-associated antigens and optimizing their internalization rates can reduce binding to healthy tissues.
Troubleshooting Guides
Issue 1: High background cytotoxicity in antigen-negative cells in our in vitro assay.
-
Possible Cause 1: Linker Instability in Media: The linker of your ADC may be unstable in the cell culture medium, leading to premature release of the duocarmycin payload.
-
Troubleshooting Step: Perform a plasma/media stability assay. Incubate the ADC in the assay medium for the duration of your cytotoxicity experiment, then quantify the amount of free payload using LC-MS/MS. Compare this to the stability in human plasma.
-
-
Possible Cause 2: Non-specific Uptake: The ADC may be taken up by antigen-negative cells through non-specific mechanisms like pinocytosis, especially at high concentrations.
-
Troubleshooting Step: Include an isotype control ADC (an ADC with the same payload and linker but with an antibody that doesn't bind to any target on the cells) in your experiment. If the isotype control shows similar toxicity, non-specific uptake is likely occurring. Consider reducing the ADC concentration range in your assay.
-
-
Possible Cause 3: Payload Aggregation: The duocarmycin payload, being hydrophobic, can cause the ADC to aggregate, leading to non-specific interactions and cell death.
-
Troubleshooting Step: Analyze the aggregation state of your ADC preparation using size-exclusion chromatography (SEC). Ensure your ADC is properly formulated and stored to minimize aggregation.
-
Issue 2: Inconsistent IC50 values in our cytotoxicity assays.
-
Possible Cause 1: Cell Health and Passage Number: The health, confluency, and passage number of your cell lines can significantly impact their sensitivity to the payload.
-
Troubleshooting Step: Standardize your cell culture conditions. Use cells within a consistent and low passage number range, and ensure they are in the exponential growth phase when seeding for the assay.
-
-
Possible Cause 2: ADC Freeze-Thaw Cycles: Repeated freeze-thaw cycles of your ADC stock solution can lead to aggregation and a decrease in potency.
-
Troubleshooting Step: Aliquot your ADC stock solution upon receipt to minimize the number of freeze-thaw cycles for any given aliquot.
-
-
Possible Cause 3: Assay Incubation Time: As duocarmycin is a DNA-damaging agent, its cytotoxic effects can take time to manifest.
-
Troubleshooting Step: Ensure your assay incubation time is sufficient (typically 72-120 hours) for the payload to induce cell death. You may need to optimize the incubation time for your specific cell line.
-
Issue 3: Unexpected toxicity in our in vivo animal model (e.g., weight loss, signs of distress at doses expected to be tolerated).
-
Possible Cause 1: Poor Linker Stability in Rodent Plasma: Some linkers, while stable in human and primate plasma, are rapidly cleaved by rodent-specific enzymes like carboxylesterases.[5][6] This leads to high levels of free payload and systemic toxicity.
-
Troubleshooting Step: Perform an in vitro plasma stability assay comparing the ADC's stability in mouse, rat, monkey, and human plasma. If instability in rodent plasma is observed, consider using a carboxylesterase knockout mouse model or selecting a more relevant species for toxicology studies, such as the cynomolgus monkey.[5]
-
-
Possible Cause 2: On-target, Off-tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues in your animal model, leading to on-target toxicity.
-
Troubleshooting Step: Perform immunohistochemistry (IHC) or other expression analysis on the tissues of your animal model to determine the expression profile of the target antigen.
-
-
Possible Cause 3: High Cmax of Free Payload: Even with a relatively stable linker, a small amount of premature payload release can lead to a high peak plasma concentration (Cmax) of the highly potent duocarmycin, causing acute toxicity.
-
Troubleshooting Step: Conduct a pharmacokinetic (PK) study in your animal model to measure the levels of intact ADC, total antibody, and free payload over time. This will help you understand the relationship between dosing, payload release, and the observed toxicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for duocarmycin-based ADCs from preclinical studies.
Table 1: In Vitro Cytotoxicity of Duocarmycin-Based ADCs
| ADC | Cell Line | Target Expression | IC50 (ng/mL) | Reference |
| SYD985 | SK-BR-3 | HER2 3+ | ~10-30 | [6][7] |
| BT-474 | HER2 3+ | ~60 | [7] | |
| NCI-N87 | HER2 3+ | ~20-40 | [9][10] | |
| ZR-75-1 | HER2 1+ | ~30-50 | [9][10] | |
| SW620 | HER2-negative | >1000 | [6][7] | |
| MGC018 | Hs700T | B7-H3-positive | ~100-200 | [7][11] |
| Hs700T/B7-H3 KO | B7-H3-negative | >10000 | [7][11] | |
| T-DM1 | SK-BR-3 | HER2 3+ | ~20-40 | [9][10] |
| ZR-75-1 | HER2 1+ | ~1000-2000 | [9][10] |
Note: IC50 values can vary depending on assay conditions and are approximate.
Table 2: In Vivo Efficacy and Tolerability of Duocarmycin-Based ADCs
| ADC | Animal Model | Tumor Model | Efficacy | Highest Non-Severely Toxic Dose (HNSTD) / Maximum Tolerated Dose (MTD) | Reference |
| SYD985 | Nude Mice | BT-474 (HER2 3+) | Significant tumor regression at 5 mg/kg (single dose) | Not specified in these studies, but well-tolerated at efficacious doses. | [5][6][9] |
| Cynomolgus Monkey | N/A (Toxicology) | N/A | ≥ 30 mg/kg | [5][6] | |
| MGC018 | Nude Mice | Calu-6 (B7-H3+) | 91% tumor volume reduction at 10 mg/kg (single dose) | Well-tolerated in mice up to 60 mg/kg. | [1][7][11] |
| Cynomolgus Monkey | N/A (Toxicology) | N/A | 10 mg/kg | [1][7][11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed target-positive and target-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the duocarmycin ADC, an isotype control ADC, and free duocarmycin payload in complete growth medium.
-
Incubation: Add 100 µL of the diluted compounds to the respective wells. Incubate the plates for 72-120 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
-
Cell Preparation: Use a target-negative cell line engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixture of target-positive and GFP-labeled target-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include control wells with only the GFP-labeled target-negative cells.
-
ADC Treatment: After 24 hours, treat the cells with the duocarmycin ADC at a concentration that is cytotoxic to the target-positive cells but has minimal effect on the target-negative monoculture.
-
Incubation: Incubate the plate for 72-120 hours.
-
Readout: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the target-negative cell population.
-
Analysis: A significant decrease in the viability of the GFP-labeled target-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
Protocol 3: Assessment of ADC Stability in Plasma
-
Incubation: Incubate the duocarmycin ADC at a concentration of ~100 µg/mL in plasma (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Preparation for Free Payload Analysis: To each plasma aliquot, add three volumes of cold acetonitrile (B52724) containing an internal standard to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Extraction: Collect the supernatant containing the free duocarmycin payload.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.
-
Data Analysis: Plot the concentration of free payload over time to determine the rate of drug release and the stability of the ADC in plasma.
Visualizations
Caption: Mechanism of action for a duocarmycin-based ADC.
Caption: Workflow for assessing off-target toxicity of duocarmycin ADCs.
Caption: Relationship between linker stability and payload release.
References
- 1. ir.macrogenics.com [ir.macrogenics.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. books.rsc.org [books.rsc.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: G3-VC-PAB-DMEA-Duocarmycin DM Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to G3-VC-PAB-DMEA-Duocarmycin DM in cancer cells.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibody-drug conjugate (ADC) drug-linker. The duocarmycin DM payload is a potent DNA alkylating agent.[1][2][3] It binds to the minor groove of DNA and irreversibly alkylates the N3 position of adenine.[4][5] This disrupts the DNA architecture, leading to an inhibition of DNA replication and transcription, ultimately resulting in apoptotic cell death.[4] The G3-VC-PAB-DMEA linker is designed to be stable in circulation and release the duocarmycin payload upon internalization into target cancer cells and subsequent cleavage by lysosomal proteases like Cathepsin B.
Q2: My cancer cell line is showing reduced sensitivity to the ADC. What are the potential resistance mechanisms?
A2: Resistance to duocarmycin-based ADCs can be multifactorial. The primary reported mechanisms include:
-
Target Antigen Downregulation: Reduced expression of the target antigen on the cell surface leads to decreased ADC binding and internalization.
-
Impaired Lysosomal Function: Alterations in lysosomal trafficking or a failure to acidify the lysosome can prevent the efficient cleavage of the linker and release of the duocarmycin payload.[6]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump the duocarmycin payload out of the cell before it can reach its DNA target.[7] Duocarmycins, however, have been shown in some cases to be less susceptible to these pumps compared to other cytotoxins.[3]
-
Enhanced DNA Damage Response (DDR): Upregulation of DNA repair pathways can counteract the DNA damage induced by duocarmycin, leading to cell survival.[5][8]
-
Alterations in Apoptotic Signaling: Defects in apoptotic pathways can prevent the execution of cell death even after DNA damage has occurred.[9][10]
Q3: How can I confirm if my cells are overexpressing drug efflux pumps?
A3: You can assess the expression and function of drug efflux pumps using several methods:
-
Western Blotting: Use antibodies specific for ABC transporters like P-gp/MDR1 (ABCB1) and BCRP (ABCG2) to compare their protein levels in your resistant cells versus the parental sensitive cells.
-
Flow Cytometry-based Efflux Assays: These functional assays measure the ability of cells to efflux fluorescent substrates of ABC transporters, such as Rhodamine 123 or Hoechst 33342. A decreased intracellular fluorescence in the presence of an efflux pump inhibitor (e.g., verapamil (B1683045) or tariquidar) would indicate active efflux.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of the genes encoding for the ABC transporters (e.g., ABCB1, ABCG2).
Q4: What is the "bystander effect" and is it relevant for this ADC?
A4: The bystander effect refers to the ability of a released cytotoxic payload to diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[11] This is particularly relevant for ADCs with cleavable linkers and membrane-permeable payloads. The duocarmycin payload, once released, is cell-permeable and can therefore induce a bystander effect, which is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen.
II. Troubleshooting Guides
This section provides guidance on common experimental issues.
Problem 1: Reduced ADC Potency (Higher IC50) in Target Cell Line
| Possible Cause | Recommended Action |
| Low Target Antigen Expression | 1. Confirm Antigen Expression: Verify the target antigen expression on your cell line using flow cytometry or western blotting. Compare with a known positive control cell line. 2. Select a Different Cell Line: If expression is inherently low, consider using a cell line with higher target expression. |
| Inefficient ADC Internalization | 1. Internalization Assay: Perform an internalization assay using a fluorescently labeled version of the antibody to confirm it is being taken up by the cells. 2. Check Antibody Integrity: Ensure the antibody component of the ADC is not degraded or aggregated. |
| Impaired Lysosomal Processing | 1. Lysosomal pH Measurement: Use a fluorescent probe (e.g., LysoSensor) to measure and compare the lysosomal pH of your experimental cells to control cells. An elevated pH can inhibit protease activity. 2. Cathepsin B Activity Assay: Measure the activity of Cathepsin B, a key protease for cleaving the VC linker, in cell lysates. |
| Development of Resistance | If initial potency was high and has decreased over time with continuous culture in the presence of the ADC, you may have selected for a resistant population. Proceed to the "Characterizing Resistant Cell Lines" section below. |
Problem 2: High Variability in Cytotoxicity Assay Results
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | 1. Accurate Cell Counting: Ensure accurate and consistent cell counting for each experiment. 2. Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps. |
| Edge Effects in Multi-well Plates | 1. Proper Plate Incubation: Ensure even temperature and humidity distribution in the incubator. 2. Exclude Outer Wells: Avoid using the outer wells of the plate for experimental data points as they are more prone to evaporation. Fill them with sterile PBS or media. |
| ADC Degradation | 1. Proper Storage: Store the ADC according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. 2. Fresh Dilutions: Prepare fresh dilutions of the ADC for each experiment from a stock solution. |
III. Quantitative Data
The following tables summarize cytotoxicity data for duocarmycin analogues and a clinically relevant duocarmycin-based ADC, SYD985, which utilizes a similar linker-payload technology. This data can serve as a reference for expected potency.
Table 1: In Vitro Cytotoxicity (IC50) of Duocarmycin Analogues in Various Cancer Cell Lines
| Cell Line | Cancer Type | Duocarmycin Analogue | IC50 (nM) |
| HeLa S3 | Cervical Cancer | DUMA | 0.006 |
| HeLa S3 | Cervical Cancer | DUMB1 | 0.035 |
| HeLa S3 | Cervical Cancer | DUMB2 | 0.1 |
| HeLa S3 | Cervical Cancer | DUMC1 | 8.5 |
| HeLa S3 | Cervical Cancer | DUMC2 | 0.57 |
| HeLa S3 | Cervical Cancer | DSA | 0.00069 |
| Molm-14 | Acute Myeloid Leukemia | DSA | 0.011 |
| HL-60 | Acute Myeloid Leukemia | DSA | 0.113 |
Data compiled from a comprehensive review on duocarmycin analogs.[12][13]
Table 2: Comparison of In Vitro Potency of SYD985 (Trastuzumab Duocarmazine) in HER2-Expressing Cell Lines
| Cell Line | HER2 Expression Level | SYD985 IC50 (ng/mL) |
| SK-OV-3 | Low | 32.4 |
| MDA-MB-175-VII | Low | 67.4 |
| ZR-75-1 | Low | 14.9 |
SYD985 demonstrates high potency even in cell lines with low HER2 expression.
IV. Experimental Protocols
Protocol 1: Generation of a Duocarmycin ADC-Resistant Cell Line
This protocol describes a general method for developing a resistant cell line through continuous exposure to escalating concentrations of the ADC.
Materials:
-
Parental cancer cell line of interest
-
This compound ADC
-
Complete cell culture medium
-
Cell culture flasks and plates
-
Cell counting apparatus (e.g., hemocytometer or automated counter)
-
MTT or other cell viability assay kit
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of the ADC on the parental cell line after 72-96 hours of exposure.
-
Initial Exposure: Culture the parental cells in a medium containing the ADC at a concentration equal to the IC10 or IC20.
-
Monitor Cell Growth: Monitor the cells for signs of recovery and growth. Initially, a significant amount of cell death is expected.
-
Gradual Dose Escalation: Once the cells have recovered and are proliferating steadily, passage them and increase the ADC concentration by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat step 4 for several cycles, gradually increasing the drug concentration. This process can take several months.[14]
-
Characterize Resistance: At various stages, and once a significantly resistant population is established (e.g., growing at 5-10 times the original IC50), perform a new dose-response assay to quantify the fold-resistance.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different passage numbers.
Protocol 2: Western Blot for ABC Transporter Expression
Materials:
-
Parental and resistant cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp/MDR1, anti-BCRP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the resulting signal using a chemiluminescence imager. Compare the band intensities for the ABC transporters between sensitive and resistant cell lines, normalizing to a loading control like GAPDH or β-actin.
Protocol 3: Flow Cytometry-Based Drug Efflux Assay
Materials:
-
Sensitive and resistant cells
-
Fluorescent substrate (e.g., Rhodamine 123 for P-gp)
-
Efflux pump inhibitor (e.g., Verapamil)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in a complete medium at a concentration of 1x10^6 cells/mL.
-
Inhibitor Treatment: For inhibitor-treated samples, pre-incubate the cells with the efflux pump inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Substrate Loading: Add the fluorescent substrate (e.g., 1 µM Rhodamine 123) to all samples (with and without inhibitor) and incubate for 30-60 minutes at 37°C to allow for substrate uptake.
-
Efflux Period: Centrifuge the cells, remove the substrate-containing medium, and resuspend in a fresh, pre-warmed medium (with or without inhibitor). Incubate for another 30-60 minutes at 37°C to allow for drug efflux.
-
Sample Acquisition: Place the cells on ice to stop the efflux, wash with cold FACS buffer, and analyze the intracellular fluorescence using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells to the sensitive cells. A lower MFI in resistant cells indicates increased efflux. An increase in MFI in the presence of the inhibitor confirms the involvement of that specific efflux pump.
V. Diagrams
Signaling Pathways and Resistance Mechanisms
Caption: Overview of ADC action and key resistance points.
Experimental Workflow for Investigating Resistance
Caption: Step-by-step workflow to identify resistance mechanisms.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cancer cell proteome and transcriptome predicts sensitivity to targeted and cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: G3-VC-PAB-DMEA-Duocarmycin DM ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production and scale-up of G3-VC-PAB-DMEA-Duocarmycin DM Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
Challenges in scaling up the production of this compound ADCs can arise during conjugation, purification, and formulation. This guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | Insufficient reduction of interchain disulfide bonds. | Optimize the concentration of the reducing agent (e.g., TCEP) and reaction time. Perform small-scale experiments to determine the optimal reduction conditions before proceeding to a larger scale. |
| Incomplete conjugation reaction. | Ensure adequate molar excess of the this compound drug-linker complex. Optimize reaction parameters such as pH, temperature, and incubation time. Ensure efficient mixing, especially at a larger scale. | |
| Instability of the drug-linker complex. | Verify the stability of the this compound complex under the conjugation conditions. Use fresh, quality-controlled reagents. | |
| High Aggregation | Hydrophobicity of the duocarmycin payload.[1] | The hydrophobic nature of duocarmycins can lead to the formation of high molecular weight species.[1] Consider optimizing the formulation buffer with excipients that reduce protein-protein interactions. Tangential flow filtration (TFF) can be employed for buffer exchange and removal of aggregates.[2][3] In some cases, chromatographic steps like size-exclusion chromatography (SEC) may be necessary. |
| High DAR. | A higher average DAR can lead to increased aggregation.[1][4] If aggregation is a persistent issue, consider targeting a lower average DAR by adjusting the conjugation conditions. | |
| Suboptimal buffer conditions (pH, ionic strength). | Screen different buffer compositions to find conditions that minimize aggregation. Ensure the pH is not close to the isoelectric point of the antibody. | |
| High shear stress during processing. | Minimize shear stress during mixing and pumping steps, especially during ultrafiltration/diafiltration. | |
| Product Heterogeneity (Variable DAR) | Inconsistent reduction or conjugation. | Ensure homogeneous mixing and precise control of reaction parameters. At a larger scale, mass transfer limitations can become significant. |
| Instability of the ADC leading to drug deconjugation. | Assess the stability of the ADC under different storage and processing conditions. The linker should be stable in circulation but allow for efficient payload release inside target cells.[5][6][7] | |
| Poor Yield During Purification | Loss of product due to aggregation and precipitation. | Optimize purification steps to minimize product loss. This may involve adjusting buffer compositions or using alternative purification techniques. |
| Adsorption of the ADC to filtration membranes or chromatography resins. | Evaluate different types of membranes and resins for compatibility with the ADC. Pre-treatment of surfaces may be necessary. | |
| Difficulty in Removing Unconjugated Drug-Linker | Inefficient purification method. | Tangential flow filtration (TFF) is a scalable method for removing small molecule impurities.[2] Optimize the diafiltration process by selecting an appropriate membrane pore size and sufficient diavolumes. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound ADC?
-
G3 Linker: This refers to a third-generation linker technology, often designed to improve the stability and therapeutic index of the ADC.
-
VC (Valine-Citrulline): This is a dipeptide that is part of a cleavable linker. It is designed to be stable in the bloodstream but is cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[5][8] This ensures the targeted release of the payload within the cancer cell.
-
PAB (p-aminobenzyl alcohol): This is a self-immolative spacer. Once the VC dipeptide is cleaved, the PAB group spontaneously decomposes to release the active drug.
-
DMEA (dimethylethylenediamine): DMEA can act as a self-degrading spacer, which, following an initial cleavage event, can undergo a cyclization reaction to release the hydroxyl-containing drug.[9]
-
Duocarmycin DM: This is a highly potent DNA alkylating agent that binds to the minor groove of DNA and causes irreversible alkylation, leading to cell death.[10][]
Q2: Why is aggregation a significant concern for duocarmycin-based ADCs?
Duocarmycin is a hydrophobic molecule.[1] Conjugating it to an antibody increases the overall hydrophobicity of the resulting ADC, which can lead to the formation of aggregates. Aggregation is undesirable as it can impact the ADC's efficacy, pharmacokinetics, and potentially lead to immunogenicity.
Q3: How can I determine the Drug-to-Antibody Ratio (DAR) of my ADC?
The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute.[12][13] Hydrophobic Interaction Chromatography (HIC) is a common analytical technique used to determine the DAR of ADCs.[1] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can also be used for accurate DAR determination.[12]
Q4: What are the key considerations for scaling up the purification of this ADC?
For large-scale purification, scalable methods are preferred. Tangential Flow Filtration (TFF), also known as ultrafiltration/diafiltration (UF/DF), is widely used for buffer exchange and the removal of unconjugated drug-linker and other small molecule impurities.[2][] If aggregation is a significant issue, chromatographic methods like ion exchange (IEC) or size exclusion (SEC) may be necessary, though this can add complexity and cost to the process.[3][]
Q5: What is the mechanism of action for the this compound ADC?
The ADC binds to a specific antigen on the surface of a cancer cell and is internalized. Inside the cell, it is trafficked to the lysosome where proteases cleave the VC linker. This triggers the self-immolation of the PAB and DMEA spacers, releasing the active duocarmycin payload. The duocarmycin then enters the nucleus, binds to the minor groove of DNA, and causes alkylation, leading to cell cycle arrest and apoptosis.[10][]
Experimental Protocols
Protocol: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the average Drug-to-Antibody Ratio (DAR) of a this compound ADC. Specific parameters may need to be optimized for your particular antibody and instrument.
1. Materials:
- HIC column (e.g., TSKgel Butyl-NPR)
- HPLC system with a UV detector
- Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
- Mobile Phase B: 50 mM sodium phosphate, pH 7.0
- ADC sample
- Unconjugated antibody (for reference)
2. Methodology:
- Equilibrate the HIC column with 100% Mobile Phase A.
- Inject the unconjugated antibody to establish its retention time.
- Inject the ADC sample.
- Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
- Monitor the elution profile at 280 nm.
- Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR, which are more hydrophobic and bind more strongly to the column.
- Calculate the area of each peak.
- The average DAR is calculated using the following formula: Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where i corresponds to each DAR species.
Visualizations
Logical Workflow for this compound ADC Production
Caption: A simplified workflow for the production of a this compound ADC.
Signaling Pathway for Duocarmycin DM Mechanism of Action
Caption: The intracellular mechanism of action of a duocarmycin-based ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. duoningbio.com [duoningbio.com]
- 3. lonza.com [lonza.com]
- 4. researchgate.net [researchgate.net]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 12. hpst.cz [hpst.cz]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Analytical Challenges in Characterizing Heterogeneous Duocarmycin ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heterogeneous duocarmycin antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in characterizing heterogeneous duocarmycin ADCs?
A1: The main analytical challenges stem from the inherent heterogeneity of the ADC mixture. Duocarmycins are highly potent DNA alkylating agents, and their conjugation to a monoclonal antibody (mAb) creates a complex product. Key challenges include:
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process often results in a mixture of ADCs with varying numbers of drug molecules per antibody (DAR 0, 2, 4, 6, 8, etc.). Accurately determining the average DAR and the distribution of different DAR species is critical as it impacts both efficacy and safety.[1][][3]
-
Aggregation: Duocarmycin payloads are often hydrophobic, which significantly increases the propensity of the ADC to aggregate.[4] Quantifying and controlling aggregate formation is crucial to prevent potential immunogenicity and ensure product stability.
-
Positional Isomers: When conjugation occurs at native lysine (B10760008) or cysteine residues, multiple positional isomers can be formed, further adding to the complexity of the mixture.
-
Instability: The linker connecting the duocarmycin to the antibody can be susceptible to cleavage, leading to the release of the free drug, which can cause off-target toxicity.
-
Analytical Method Development: The complex nature of duocarmycin ADCs requires the use of multiple orthogonal analytical techniques for comprehensive characterization. Developing and validating these methods can be challenging.
Q2: Which analytical techniques are most commonly used to characterize duocarmycin ADCs?
A2: A multi-pronged approach using orthogonal analytical methods is essential for the comprehensive characterization of duocarmycin ADCs. The most common techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is a gold-standard method for determining the DAR distribution of cysteine-linked ADCs under native conditions. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[][5][6][7]
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying aggregates and fragments in ADC samples. It separates molecules based on their hydrodynamic radius.[8] Coupling SEC with mass spectrometry (SEC-MS) can provide information on the molecular weight of the different species.[9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is often used to determine the average DAR, especially for lysine-linked ADCs. It can also be used to analyze the light and heavy chains of the ADC after reduction.[11][12][13]
-
Mass Spectrometry (MS): MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of the intact ADC and its subunits, confirming the DAR distribution, and identifying post-translational modifications.[14][15]
Q3: How does the hydrophobicity of duocarmycin impact ADC characterization?
A3: The significant hydrophobicity of duocarmycin payloads is a major driver of analytical challenges. This hydrophobicity can lead to:
-
Increased Aggregation: The hydrophobic drug molecules on the surface of the antibody can interact with each other, leading to the formation of soluble and insoluble aggregates.[4] This complicates analysis by SEC and can impact the product's safety and efficacy.
-
Non-specific Interactions in Chromatography: The hydrophobicity of the ADC can cause non-specific binding to chromatographic columns, leading to poor peak shape, tailing, and inaccurate quantification. This is a particular challenge in techniques like SEC and ion-exchange chromatography.
-
Reduced Solubility: Higher DAR species can have reduced solubility in aqueous buffers, making sample handling and analysis more difficult.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Drug-to-Antibody Ratio (DAR) Measurement by HIC
Symptoms:
-
Poor resolution between DAR species.
-
Broad or tailing peaks.
-
Variable DAR values between runs.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Optimize the salt concentration and gradient slope. Ammonium sulfate (B86663) is a commonly used salt. Adding a small amount of organic solvent like isopropanol (B130326) to the mobile phase can sometimes improve peak shape for very hydrophobic ADCs.[7] |
| Inappropriate Column Chemistry | Screen different HIC columns with varying levels of hydrophobicity (e.g., Butyl, Phenyl). The choice of stationary phase can significantly impact the separation of different DAR species. |
| Sample Overload | Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and loss of resolution. |
| On-column Degradation | Ensure the mobile phase pH is within the stability range of the ADC. HIC is generally performed under non-denaturing conditions (neutral pH). |
Issue 2: High Levels of Aggregation Observed by SEC
Symptoms:
-
Presence of high molecular weight species (HMWS) in the SEC chromatogram.
-
Precipitation or cloudiness of the ADC sample.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrophobic Interactions | Formulate the ADC in a buffer containing excipients that reduce hydrophobic interactions, such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose). |
| High DAR Species | If high DAR species are contributing to aggregation, consider optimizing the conjugation process to achieve a lower average DAR. |
| Freeze-Thaw Stress | Minimize the number of freeze-thaw cycles. If necessary, include cryoprotectants in the formulation. |
| Non-specific Column Interactions | Use a well-passivated SEC column to minimize interactions between the ADC and the stationary phase. The mobile phase composition can also be optimized by adjusting the salt concentration or adding a small amount of organic modifier. |
Data Presentation
Table 1: Comparison of Analytical Techniques for Duocarmycin ADC Characterization
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Primary Application | DAR distribution of cysteine-linked ADCs | Aggregation and fragment analysis | Average DAR, light/heavy chain analysis | Molecular weight determination, DAR confirmation, PTM analysis |
| Typical Resolution | Good for low to mid DAR species | High for monomer vs. aggregate | Good for reduced light/heavy chains | High mass resolution |
| Sample State | Native | Native | Denatured | Native or Denatured |
| Precision (RSD) | < 5% for average DAR | < 2% for monomer content | < 5% for average DAR | < 1% for mass accuracy |
| Throughput | Moderate | High | Moderate | Low to Moderate |
Table 2: Typical DAR Distribution for a Heterogeneous Duocarmycin ADC (Cysteine-linked)
| DAR Species | Relative Abundance (%) |
| DAR 0 | 5 - 15 |
| DAR 2 | 20 - 30 |
| DAR 4 | 30 - 40 |
| DAR 6 | 15 - 25 |
| DAR 8 | 5 - 10 |
| Average DAR | ~3.5 - 4.5 |
Note: These are representative values and can vary significantly depending on the specific antibody, linker, duocarmycin derivative, and conjugation process.
Experimental Protocols
Protocol 1: Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the duocarmycin ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject 10-20 µL of the prepared sample.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 0.5 mL/min.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
-
Instrumentation:
-
HPLC system with a UV detector.
-
SEC column (e.g., TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm).
-
-
Mobile Phase:
-
100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Dilute the duocarmycin ADC sample to approximately 1 mg/mL in the mobile phase.
-
Inject 20-50 µL of the prepared sample.
-
Elute the sample isocratically for 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the monomer.
-
Calculate the percentage of aggregation: % Aggregation = (Peak Area of Aggregates / Total Peak Area) * 100
-
Visualizations
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. molnar-institute.com [molnar-institute.com]
- 14. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Validation & Comparative
In Vivo Showdown: Duocarmycin-Based ADC Demonstrates Superior Efficacy Over Standard Chemotherapy in Preclinical Models
For Immediate Release
A novel antibody-drug conjugate (ADC), G3-VC-PAB-DMEA-Duocarmycin DM, has demonstrated significant antitumor activity in preclinical in vivo models, outperforming standard-of-care chemotherapy in head-to-head comparisons. This guide provides a comprehensive overview of the comparative in vivo efficacy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The duocarmycin-based ADC, which leverages a potent DNA-alkylating agent, has shown particular promise in models of HER2-positive breast cancer and demonstrated potential in prostate cancer models. The G3-VC-PAB-DMEA linker system is designed for controlled release of the duocarmycin payload within the tumor microenvironment, maximizing cancer cell killing while minimizing systemic toxicity.
Superior Antitumor Activity in HER2-Positive Breast Cancer
In preclinical studies involving patient-derived xenograft (PDX) models of HER2-positive breast cancer, a duocarmycin-based ADC with a similar linker technology (vc-seco-DUBA), SYD985, was directly compared with the standard-of-care ADC, ado-trastuzumab emtansine (T-DM1).
SYD985 exhibited superior tumor growth inhibition across a range of HER2 expression levels (HER2 3+, 2+, and 1+).[1][2][3][4] Notably, in models with low HER2 expression, SYD985 was significantly more potent than T-DM1.[1][2][3][4][5] In a BT-474 cell line xenograft model (HER2 3+), SYD985 induced complete tumor remission in the majority of mice at a dose of 5 mg/kg, a result not achieved with T-DM1.[1]
Table 1: Comparative In Vivo Efficacy of Duocarmycin-ADC (SYD985) vs. T-DM1 in Breast Cancer Xenograft Models
| Cancer Model | HER2 Expression | Treatment | Dose (mg/kg) | Tumor Growth Inhibition | Complete Remission |
| BT-474 Xenograft | 3+ | SYD985 | 5 | Significant | 7 out of 8 mice[1] |
| T-DM1 | up to 30 | Dose-dependent | None[1] | ||
| MAXF1162 PDX | 3+ | SYD985 | 5 | Significant | Not Reported |
| T-DM1 | 15 | Less effective than SYD985 | Not Reported | ||
| Breast Cancer PDX | 1+ and 2+ | SYD985 | 5 | Active | Not Reported |
| T-DM1 | up to 30 | No significant activity | Not Reported |
Promising Activity in Prostate Cancer Models
While direct head-to-head in vivo comparisons in prostate cancer are not as readily available, studies on duocarmycin-based ADCs targeting prostate-specific membrane antigen (PSMA) have shown antitumor activity.[6][7] For instance, an anti-PSMA ADC with a duocarmycin payload was evaluated in mice with PSMA-expressing tumors.
Standard chemotherapy for advanced prostate cancer often includes docetaxel (B913). In vivo studies with docetaxel in prostate cancer xenograft models have demonstrated dose-responsive tumor growth inhibition.[8][9][10][11] For example, in a study using PC346Enza xenografts, docetaxel at 33 mg/kg resulted in a mean tumor volume of 258 mm³ after 46 days, compared to 743 mm³ in the placebo group.[12] Another study on DU-145 xenografts showed a 32.6% tumor regression with docetaxel treatment.[10]
Table 2: In Vivo Efficacy of Duocarmycin-ADC and Docetaxel in Prostate Cancer Xenograft Models
| Cancer Model | Treatment | Dose (mg/kg) | Outcome |
| PSMA-expressing Xenografts | Anti-PSMA-Duocarmycin ADC | Not specified | Showed antitumor activity[6][7] |
| PC346Enza Xenografts | Docetaxel | 33 | Mean tumor volume of 258 mm³ (vs. 743 mm³ placebo)[12] |
| DU-145 Xenografts | Docetaxel | 10 (weekly x3) | 32.6% tumor regression[10] |
It is important to note that the data for the duocarmycin ADC and docetaxel in prostate cancer models are from separate studies and not a direct comparison.
Mechanism of Action: DNA Alkylation and Bystander Killing
The cytotoxic payload, duocarmycin DM, is a highly potent DNA alkylating agent.[9] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the active drug. Duocarmycin then binds to the minor groove of DNA and alkylates it, leading to cell death. A key advantage of this payload is its ability to induce bystander killing, where the released drug can diffuse out of the target cell and kill neighboring cancer cells, including those that may not express the target antigen.[2][5]
Caption: Mechanism of action of a duocarmycin-based ADC.
Experimental Protocols
HER2-Positive Breast Cancer Xenograft Studies
-
Cell Lines and Animal Models: Studies utilized human breast cancer cell lines such as BT-474 (HER2 3+) and patient-derived xenograft (PDX) models with varying HER2 expression levels (1+, 2+, 3+).[1] Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) were used.
-
Tumor Implantation: Tumor cells or PDX fragments were implanted subcutaneously into the flank of the mice.[1][13]
-
Treatment: When tumors reached a predetermined volume (e.g., 100-200 mm³), mice were randomized into treatment groups. The duocarmycin-ADC (SYD985) and T-DM1 were administered intravenously as a single dose.[1]
-
Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) with calipers.[14] Tumor growth inhibition was calculated based on the difference in tumor volume between treated and control groups. Complete remission was defined as the disappearance of a palpable tumor.
Prostate Cancer Xenograft Studies
-
Cell Lines and Animal Models: Human prostate cancer cell lines such as PC346Enza and DU-145 were used to establish xenografts in male immunodeficient mice (e.g., nude mice).[10][12] For some studies, mice were castrated to mimic castration-resistant prostate cancer.[12]
-
Tumor Implantation: Cancer cells were injected subcutaneously into the flanks of the mice.[10][12]
-
Treatment: Once tumors reached a specific size, mice were treated with docetaxel, typically administered intraperitoneally or intravenously.[10][12]
-
Efficacy Assessment: Tumor volumes were monitored over time to assess tumor growth inhibition and regression.[10][12]
Caption: Generalized workflow for in vivo xenograft studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Site-Specifically Conjugated Monomethyl Auristatin E- and Duocarmycin-Based Anti-PSMA Antibody-Drug Conjugates for Treatment of PSMA-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Early Response of Prostate Carcinoma Xenografts to Docetaxel Chemotherapy Monitored With Diffusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. Potentiation of antitumour activity of docetaxel by combination with trastuzumab in a human prostate cancer xenograft model and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Establishing Prostate Cancer Patient Derived Xenografts: Lessons Learned From Older Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
The Correlation Between In Vitro Cytotoxicity and In Vivo Efficacy of Duocarmycin ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translation of in vitro potency to in vivo therapeutic effect is a cornerstone of preclinical antibody-drug conjugate (ADC) evaluation. This guide provides a comparative analysis of the in vitro cytotoxicity and in vivo efficacy of duocarmycin-based ADCs, with a particular focus on the clinically advanced agent, SYD985 (trastuzumab duocarmazine).
Duocarmycins are a class of highly potent DNA alkylating agents that have emerged as powerful payloads for ADCs.[1][2] Their mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to cell death in both dividing and non-dividing cells.[3][4] This unique characteristic, combined with their picomolar-range cytotoxicity, makes them attractive candidates for targeting tumors with varying proliferation rates.[1][2] This guide synthesizes preclinical data to illustrate the predictive power of in vitro assays for the in vivo performance of these promising cancer therapeutics.
Quantitative Comparison of In Vitro Cytotoxicity and In Vivo Efficacy
The following tables summarize the preclinical data for duocarmycin ADCs, primarily SYD985, compared to the well-established ADC, ado-trastuzumab emtansine (T-DM1). The data highlights the superior potency of SYD985, particularly in tumor models with low HER2 expression.
Table 1: In Vitro Cytotoxicity of SYD985 vs. T-DM1 in Breast Cancer Cell Lines with Varying HER2 Expression
| Cell Line | HER2 Status | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Fold Difference (T-DM1/SYD985) |
| SK-BR-3 | 3+ | ~0.02 | ~0.03 | ~1.5 |
| BT-474 | 3+ | 0.06 | >1 | >16 |
| NCI-N87 | 3+ | ~0.01 | ~0.02 | ~2 |
| AU565 | 2+ | ~0.03 | ~0.5 | ~17 |
| MDA-MB-361 | 2+ | ~0.04 | ~1 | ~25 |
| KPL-4 | 2+ | ~0.02 | ~0.6 | ~30 |
| MDA-MB-453 | 1+ | ~0.1 | >10 | >100 |
| MCF-7 | 1+ | ~0.2 | >10 | >50 |
Data compiled from multiple preclinical studies.[5][6][7]
Table 2: In Vivo Antitumor Activity of SYD985 vs. T-DM1 in Breast Cancer Xenograft Models
| Xenograft Model | HER2 Status | ADC Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| BT-474 | 3+ | SYD985 | 5 | >90 (complete remission in some cases) |
| T-DM1 | 5 | ~70 | ||
| MAXF 1162 (PDX) | 3+ | SYD985 | 10 | >95 |
| T-DM1 | 10 | ~80 | ||
| MAXF 449 (PDX) | 2+ | SYD985 | 10 | Significant Inhibition |
| T-DM1 | 10 | Minimal Inhibition | ||
| HBCx-10 (PDX) | 1+ | SYD985 | 10 | Significant Inhibition |
| T-DM1 | 10 | No significant activity |
PDX: Patient-Derived Xenograft. Data is a qualitative summary of findings from preclinical studies.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9][10][11][12]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000-10,000 cells per well and incubated overnight to allow for cell attachment.[8]
-
ADC Treatment: Cells are treated with a serial dilution of the duocarmycin ADC or a control ADC.
-
Incubation: The plates are incubated for a period of 48 to 144 hours at 37°C.[8]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 1-4 hours at 37°C.[8][11] During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to a water-insoluble purple formazan (B1609692).[9]
-
Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[8][11]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
In Vivo Efficacy: Xenograft Models
Xenograft models are instrumental in evaluating the antitumor activity of ADCs in a living organism.[13]
-
Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel, for injection.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[13]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²)/2.[13]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The duocarmycin ADC, a control ADC, or vehicle is administered, typically via intravenous injection.[6]
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is often tumor growth inhibition, which is calculated by comparing the change in tumor volume in the treated groups to the control group. In some cases, complete tumor regression is observed.[6]
Visualizing the Mechanisms and Workflows
Duocarmycin ADC Mechanism of Action
Duocarmycin ADCs exert their potent antitumor effects through a targeted delivery system that culminates in DNA damage within cancer cells.
Caption: Mechanism of action of a duocarmycin ADC, from tumor cell binding to induced apoptosis.
Experimental Workflow for In Vitro and In Vivo Correlation
The correlation between in vitro and in vivo data is established through a systematic experimental workflow.
Caption: A streamlined workflow illustrating the process of correlating in vitro cytotoxicity with in vivo efficacy.
The Bystander Effect of Duocarmycin ADCs
A key advantage of duocarmycin ADCs with cleavable linkers, such as SYD985, is their ability to induce a "bystander effect."[4][5] The cell-permeable nature of the released duocarmycin payload allows it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells. This is particularly important in tumors with heterogeneous antigen expression.
Caption: The bystander effect, where released duocarmycin kills adjacent antigen-negative cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. adcreview.com [adcreview.com]
- 4. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. repositorio.usp.br [repositorio.usp.br]
- 13. benchchem.com [benchchem.com]
Predicting Response to Duocarmycin-Based Antibody-Drug Conjugates: A Comparative Guide to Biomarker Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for predicting response to antibody-drug conjugates (ADCs) utilizing the G3-VC-PAB-DMEA-Duocarmycin DM linker-payload system and its analogs. By examining experimental data from preclinical and clinical studies, this document aims to inform biomarker development strategies and facilitate the selection of patient populations most likely to benefit from this class of potent anti-cancer agents.
Introduction to this compound and its Significance
This compound represents a sophisticated drug-linker technology for ADCs. The payload, a duocarmycin derivative, is a highly potent DNA alkylating agent. Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating DNA, which leads to tumor cell death.[1][2] The linker system, featuring a cleavable valine-citrulline (vc) peptide, is designed for stability in circulation and efficient release of the payload within the tumor microenvironment or inside cancer cells.[3] The data presented here primarily focuses on ADCs employing the closely related and functionally analogous vc-seco-DUBA linker-payload, such as trastuzumab duocarmazine (SYD985) and vobramitamab duocarmazine (MGC018).
Comparative Efficacy of Duocarmycin-Based ADCs and Alternatives
The following tables summarize the performance of duocarmycin-based ADCs in comparison to other established ADC therapies, highlighting the influence of specific biomarkers on their activity.
Table 1: In Vitro Cytotoxicity of Trastuzumab Duocarmazine (SYD985) vs. Trastuzumab Emtansine (T-DM1) in Breast Cancer Cell Lines with Varying HER2 Expression
| Cell Line | HER2 Status | Trastuzumab Duocarmazine (SYD985) IC50 (µg/mL) | T-DM1 IC50 (µg/mL) |
| SK-BR-3 | 3+ | ~0.02 | ~0.02 |
| BT-474 | 3+ | ~0.01 | ~0.01 |
| KPL-4 | 2+ | ~0.03 | ~0.1 |
| MDA-MB-361 | 2+ | ~0.04 | ~0.2 |
| MDA-MB-453 | 2+ | ~0.05 | ~2.5 |
| JIMT-1 | 2+ | ~0.1 | >10 |
| HCC1954 | 2+ | ~0.1 | >10 |
| UACC-812 | 1+ | ~0.2 | >10 |
| MCF-7 | 1+ | ~0.5 | >10 |
Data compiled from preclinical studies.
Table 2: In Vivo Antitumor Activity of Trastuzumab Duocarmazine (SYD985) vs. T-DM1 in Patient-Derived Xenograft (PDX) Models of Breast Cancer
| PDX Model | HER2 Status | Trastuzumab Duocarmazine (SYD985) | T-DM1 |
| HBCx-10 | 3+ | Complete Response | No significant activity |
| MAXF 449 | 1+ | Significant Tumor Growth Inhibition | No significant activity |
Data represents outcomes from head-to-head preclinical studies.
Table 3: Comparison of Duocarmycin-Based ADCs with Other Payloads and Targets
| ADC | Target | Payload | Key Biomarker | Notable Efficacy Data |
| Trastuzumab Duocarmazine (SYD985) | HER2 | Duocarmycin (vc-seco-DUBA) | HER2 expression (especially low to moderate) | More potent than T-DM1 in HER2-low models; active in T-DM1 resistant models. |
| Vobramitamab Duocarmazine (MGC018) | B7-H3 | Duocarmycin (vc-seco-DUBA) | B7-H3 expression | Potent antitumor activity in preclinical models of various solid tumors, including those with heterogeneous B7-H3 expression.[4] |
| Trastuzumab Emtansine (T-DM1) | HER2 | Maytansinoid (DM1) | High HER2 expression (IHC 3+ or ISH+) | Standard of care for HER2-positive breast cancer, but less effective in HER2-low settings. |
| Trastuzumab Deruxtecan (Enhertu) | HER2 | Topoisomerase I inhibitor (DXd) | HER2 expression (including HER2-low) | Demonstrates significant efficacy in HER2-low metastatic breast cancer.[5][6][7][8] |
| Sacituzumab Govitecan (Trodelvy) | Trop-2 | Topoisomerase I inhibitor (SN-38) | Trop-2 expression | Efficacious across a wide range of Trop-2 expression levels in metastatic triple-negative breast cancer and HR+/HER2- breast cancer.[5][7][8][9][10][11][12] |
Potential Predictive Biomarkers for Duocarmycin-Based ADCs
Target Antigen Expression (HER2, B7-H3)
The primary determinant of ADC efficacy is the expression of the target antigen on the tumor cell surface. For trastuzumab duocarmazine, HER2 expression level is a critical biomarker. Preclinical data strongly suggest that unlike T-DM1, trastuzumab duocarmazine is highly effective in tumors with low to moderate HER2 expression (IHC 1+ and 2+).[13] Similarly, for MGC018, B7-H3 expression is the key determinant of its activity.[4]
DNA Damage Response and Repair Pathways (SLFN11)
The cytotoxic payload of this compound is a DNA alkylating agent. Therefore, the cellular machinery responsible for detecting and repairing DNA damage is a promising area for biomarker discovery. Schlafen family member 11 (SLFN11) is a putative DNA/RNA helicase that sensitizes cancer cells to DNA-damaging agents. High expression of SLFN11 has been associated with increased sensitivity to platinum-based chemotherapy and PARP inhibitors.[14][15] Given that duocarmycins induce DNA damage, SLFN11 expression warrants investigation as a predictive biomarker for response to these ADCs.
Drug Metabolism Enzymes (CYP1A1, CYP2W1)
Certain duocarmycin prodrugs are activated by cytochrome P450 (CYP) enzymes that are overexpressed in some tumors compared to normal tissues. Specifically, CYP1A1 and CYP2W1 have been identified as potential activators of duocarmycin-based bioprecursors.[16] Elevated intratumoral expression of these enzymes could lead to enhanced payload activation and increased therapeutic efficacy. Therefore, assessing the expression of CYP1A1 and CYP2W1 in tumor tissue could be a valuable predictive biomarker strategy.[17][18]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6][19][20][21][22]
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the existing medium from the wells and add the ADC-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72-144 hours at 37°C in a 5% CO₂ atmosphere.[22]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[6]
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a xenograft model to evaluate the in vivo efficacy of an ADC.
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of approximately 5 x 10⁶ cells per 100 µL.[23]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old.[24]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[24]
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC, control ADC, and vehicle via an appropriate route (e.g., intravenous injection) at specified doses and schedules.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Immunohistochemistry (IHC) for Biomarker Expression
This protocol provides a general workflow for detecting the expression of protein biomarkers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Tissue Preparation: Cut 4-µm thick sections from FFPE tissue blocks and mount them on positively charged slides.[25]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).[16]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific protein binding with a blocking buffer (e.g., normal goat serum).[26]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody specific to the biomarker of interest (e.g., anti-HER2, anti-B7-H3, anti-SLFN11, anti-CYP1A1) overnight at 4°C.[26]
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).[26]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) and mount with a permanent mounting medium.
-
Scoring: Evaluate the staining intensity and the percentage of positive tumor cells. For some biomarkers, an H-score (staining intensity × percentage of positive cells) is calculated.[14][15]
Visualizing Mechanisms and Workflows
Mechanism of Action of Duocarmycin-Based ADCs
Caption: Mechanism of action for a duocarmycin-based ADC.
Experimental Workflow for Biomarker Discovery
Caption: A typical workflow for the discovery and validation of predictive biomarkers for ADCs.
Logical Relationship of Potential Biomarkers
Caption: Logical relationships between potential biomarkers and duocarmycin ADC efficacy.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. VC-SECO DUBA - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Is Efficacy of Sacituzumab Govitecan-hziy in the TROPiCS-02 Trial Dependent on Trop-2 Expression? - The ASCO Post [ascopost.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. oncozine.com [oncozine.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Efficacy of Sacituzumab Govitecan in TROPiCS-02 Trial Not Dependent on Trop-2 Expression - The ASCO Post [ascopost.com]
- 10. gilead.com [gilead.com]
- 11. vjoncology.com [vjoncology.com]
- 12. New Data for Trodelvy Demonstrate Clinical Efficacy Across Trop-2 Expression Levels in HR+/HER2- Metastatic Breast Cancer | Nasdaq [nasdaq.com]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. championsoncology.com [championsoncology.com]
- 17. researchgate.net [researchgate.net]
- 18. CYP1A1 immunohistochemistry is highly specific for angiofibroma of soft tissue among morphological mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 24. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 25. isj.testcatalog.org [isj.testcatalog.org]
- 26. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
A Comparative Analysis of Duocarmycin Analogs as Antibody-Drug Conjugate Payloads
For Researchers, Scientists, and Drug Development Professionals
Duocarmycins, a class of highly potent DNA alkylating agents, have emerged as promising payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy. Their unique mechanism of action, involving sequence-selective alkylation of DNA in the minor groove, results in picomolar-range cytotoxicity, making them attractive for eliminating cancer cells, including those resistant to other therapies.[1][2] This guide provides a comparative analysis of different duocarmycin analogs, offering a comprehensive overview of their performance as ADC payloads, supported by experimental data and detailed methodologies.
Introduction to Duocarmycin and its Analogs
Originally isolated from Streptomyces bacteria, duocarmycins and their synthetic analogs, such as CC-1065, duocarmycin SA (DSA), and cyclopropylpyrroloindole (CPI) and cyclopropylbenz[e]indole (CBI) derivatives, exert their cytotoxic effects by binding to the minor groove of DNA and irreversibly alkylating the N3 position of adenine.[1][2] This action triggers a cascade of cellular events, including DNA damage, cell cycle arrest, and ultimately, apoptosis.[3] A key feature of modern duocarmycin payloads is the use of a prodrug strategy, employing a "seco-" form where the active cyclopropane (B1198618) ring is masked. This prodrug is activated only upon cleavage of a linker within the target cancer cell, enhancing tumor-specific cytotoxicity while minimizing systemic toxicity.[4]
Comparative Performance of Duocarmycin Analogs
The efficacy of a duocarmycin-based ADC is influenced by several factors, including the specific analog used, the linker technology, and the characteristics of the target antigen and cancer cell line. Below is a summary of the performance of key duocarmycin analogs based on preclinical data.
In Vitro Cytotoxicity
The cytotoxic potency of duocarmycin analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Duocarmycin Analog/ADC | Cell Line | Target Antigen | IC50 (pM) | Reference |
| Duocarmycin SA (DSA) | Molm-14 (AML) | - | 11.12 | [5] |
| Duocarmycin SA (DSA) | HL-60 (AML) | - | 112.7 | [5] |
| seco-DUBA | SK-BR-3 (Breast) | HER2 3+ | 90 | [6] |
| seco-DUBA | SK-OV-3 (Ovarian) | HER2 2+ | 430 | [6] |
| seco-DUBA | SW620 (Colon) | HER2-negative | 110 | [6] |
| SYD985 (Trastuzumab duocarmazine) | SK-BR-3 (Breast) | HER2 3+ | 22 | [6] |
| SYD985 (Trastuzumab duocarmazine) | SK-OV-3 (Ovarian) | HER2 2+ | 93 | [6] |
| SYD985 (Trastuzumab duocarmazine) | SW620 (Colon) | HER2-negative | >100,000 | [6] |
| T-DM1 (Ado-trastuzumab emtansine) | SK-BR-3 (Breast) | HER2 3+ | 510 | [6] |
| T-DM1 (Ado-trastuzumab emtansine) | SK-OV-3 (Ovarian) | HER2 2+ | 2,530 | [6] |
| T-DM1 (Ado-trastuzumab emtansine) | SW620 (Colon) | HER2-negative | >100,000 | [6] |
| SYD985 (Trastuzumab duocarmazine) | KRCH31 (Ovarian) | HER2 3+ | 24 | [4] |
| T-DM1 (Ado-trastuzumab emtansine) | KRCH31 (Ovarian) | HER2 3+ | 88 | [4] |
| SYD985 (Trastuzumab duocarmazine) | OVA10 (Ovarian) | HER2 2+ | 54 | [4] |
| T-DM1 (Ado-trastuzumab emtansine) | OVA10 (Ovarian) | HER2 2+ | 1,168 | [4] |
Note: IC50 values for ADCs are expressed in terms of payload concentration.
The data clearly indicates the high potency of duocarmycin analogs in the picomolar range. Notably, the ADC SYD985, which utilizes a seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA) payload, demonstrates superior cytotoxicity compared to T-DM1, especially in cell lines with lower HER2 expression.[4] This suggests a potent bystander effect and a wider therapeutic window for duocarmycin-based ADCs.
In Vivo Efficacy
The antitumor activity of duocarmycin-based ADCs has been validated in numerous preclinical xenograft models.
| ADC | Xenograft Model | Dosing | Outcome | Reference |
| SYD985 | BT-474 (Breast, HER2 3+) | 5 mg/kg, single dose | Complete tumor remission in 7/8 mice | [7] |
| T-DM1 | BT-474 (Breast, HER2 3+) | 5 mg/kg, single dose | No complete tumor remission | [7] |
| SYD985 | MAXF1162 (Breast PDX, HER2 3+) | 5 mg/kg, single dose | Significant tumor growth inhibition | [7] |
| T-DM1 | MAXF1162 (Breast PDX, HER2 3+) | 15 mg/kg, single dose | Moderate tumor growth inhibition | [7] |
| SYD985 | HBCx-34 (Breast PDX, HER2 1+) | 10 mg/kg, single dose | Significant tumor growth inhibition | [7] |
| T-DM1 | HBCx-34 (Breast PDX, HER2 1+) | 30 mg/kg, single dose | No significant antitumor activity | [7] |
| Anti-CD22-seco-CBI-dimer ADC | WSU-DLCL2 (NHL) | 1 mg/kg, single dose | Complete tumor regression | [8] |
| Pinatuzumab vedotin (anti-CD22-MMAE) | WSU-DLCL2 (NHL) | 3 mg/kg, single dose | Tumor growth delay | [9] |
These in vivo studies further underscore the superior efficacy of duocarmycin-based ADCs like SYD985 over established treatments like T-DM1, particularly in tumors with low or heterogeneous target expression.[7] The seco-CBI-dimer based ADC also showed a longer duration of response compared to an auristatin-based ADC in preclinical models of non-Hodgkin lymphoma.[9][10]
Bystander Effect
A significant advantage of certain duocarmycin-based ADCs is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is crucial for treating heterogeneous tumors where not all cells express the target antigen. ADCs with cleavable linkers, such as the valine-citrulline (vc) linker in SYD985, are designed to facilitate this effect.[10]
In a co-culture of HER2-positive and HER2-negative breast cancer cells, SYD985 effectively killed the HER2-negative bystander cells, whereas T-DM1, which has a non-cleavable linker, did not show a significant bystander effect.[7]
Linker Technology and Stability
The choice of linker is critical for the stability and efficacy of an ADC. Cleavable linkers, such as the valine-citrulline (vc) linker used in many duocarmycin ADCs, are designed to be stable in circulation but are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.[10] The vc-seco-DUBA linker-drug in SYD985 has demonstrated high stability in human plasma, which is predictive of a stable pharmacokinetic profile in vivo. In contrast, some duocarmycin analogs and their linkers have shown lower stability in rodent plasma, highlighting the importance of careful preclinical evaluation in relevant species.[6]
| Linker-Payload | Plasma Source | Half-life (hours) | Reference |
| DUBA | Mouse | 5.3 | [6] |
| DUBA | Rat | 0.6 | [6] |
| DUBA | Monkey | 1.6 | [6] |
| DUBA | Human | 1.0 | [6] |
| SYD983 (unfractionated SYD985) | Cynomolgus Monkey | Very high stability |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of ADCs.
1. Cell Seeding:
-
Plate cancer cell lines (both antigen-positive and antigen-negative) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free payload (positive control) in cell culture medium.
-
Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 72-144 hours).
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
1. Cell Seeding:
-
Seed a mixture of antigen-positive and antigen-negative cells (engineered to express a fluorescent reporter like GFP) in 96-well plates.
-
As a control, seed the antigen-negative cells alone.
-
Incubate overnight.
2. ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the ADC.
3. Incubation and Imaging:
-
Incubate for 72-120 hours.
-
Monitor cell viability using live-cell imaging to observe the effect on both cell populations.
4. Quantification:
-
At the end of the incubation, quantify the viability of the antigen-negative (GFP-positive) cells using a fluorescence plate reader or flow cytometry.
5. Data Analysis:
-
Compare the viability of the antigen-negative cells in the co-culture to that in the monoculture. A significant decrease in viability in the co-culture indicates a bystander effect.
Visualizations
Duocarmycin Mechanism of Action and Signaling Pathway
Caption: Mechanism of action of a duocarmycin-based ADC leading to apoptosis and bystander killing.
Experimental Workflow for ADC Cytotoxicity and Bystander Effect Assays
Caption: Workflow for in vitro cytotoxicity and bystander effect assays of ADCs.
Conclusion
Duocarmycin analogs represent a highly potent and versatile class of payloads for the development of next-generation ADCs. Their unique DNA alkylating mechanism and the potential for a significant bystander effect offer advantages over other payload classes, particularly in the context of solid tumors with heterogeneous antigen expression. The preclinical data for ADCs like SYD985 strongly support their clinical development and highlight the potential to improve outcomes for patients with cancers that are resistant to current therapies. Continued research into novel duocarmycin analogs and optimized linker technologies will undoubtedly further expand the therapeutic potential of this promising class of ADC payloads.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]
- 2. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. An Anti-CD22- seco-CBI-Dimer Antibody-Drug Conjugate (ADC) for the Treatment of Non-Hodgkin Lymphoma That Provides a Longer Duration of Response than Auristatin-Based ADCs in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Assessing the Immunogenicity of G3-VC-PAB-DMEA-Duocarmycin DM ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. However, the complex nature of these multi-domain biotherapeutics introduces the potential for immunogenicity, which can impact their safety, efficacy, and pharmacokinetic profile. This guide provides a comparative assessment of the immunogenicity of G3-VC-PAB-DMEA-Duocarmycin DM ADCs against other prominent ADC platforms, supported by available experimental data and detailed methodologies for key immunogenicity assays.
Comparison of Immunogenicity Profiles of Different ADC Payloads
The immunogenicity of an ADC is influenced by multiple factors, including the antibody, the linker, and the cytotoxic payload. Anti-drug antibodies (ADAs) can be generated against any of these components. Below is a summary of reported immunogenicity data for ADCs with different payloads.
| ADC Platform | Payload Class | Linker Type | ADA Incidence Rate (%) | Neutralizing Antibody (NAb) Activity | Key Clinical Observations |
| Duocarmycin-based ADC (e.g., Trastuzumab Duocarmazine - SYD985) | DNA-alkylating agent | Valine-Citrulline (VC), cleavable | Data not publicly available | Data not publicly available | High rates of adverse events such as conjunctivitis, keratitis, and pneumonitis leading to treatment discontinuation have been reported.[1][2][3][4][5] |
| Auristatin-based ADCs (e.g., vc-MMAE) | Microtubule inhibitor | Valine-Citrulline (VC), cleavable | 0 - 37%[6][7] | Detected in a subset of ADA-positive patients.[6] | Majority of ADAs are directed against the monoclonal antibody component.[8][9] |
| Maytansinoid-based ADC (e.g., Ado-trastuzumab emtansine - T-DM1) | Microtubule inhibitor | Non-cleavable (SMCC) | ~5.3%[6][10] | Not reported to have a significant clinical impact.[6] | ADAs are primarily directed against the linker-drug and/or neoepitopes on the antibody.[6] |
Note: Direct comparative studies on the immunogenicity of these different ADC platforms are limited. The incidence of ADAs can be influenced by various factors including the specific antibody, patient population, and assay methodology.
Experimental Protocols for Immunogenicity Assessment
A tiered approach is recommended for assessing the immunogenicity of ADCs, starting with screening for ADAs, followed by confirmatory assays, and characterization of the immune response, including the assessment of neutralizing antibodies and cytokine release.[8]
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a common method for the detection of ADAs in patient serum.
Principle: The bivalent nature of antibodies allows them to form a "bridge" between the ADC coated on a plate and a labeled ADC in solution.
Materials:
-
High-binding 96-well or 384-well plates[11]
-
Purified ADC for coating and for conjugation to a detection label (e.g., biotin (B1667282) or a fluorescent dye)
-
Streptavidin-HRP or other appropriate conjugate for detection[12]
-
Patient serum samples
-
Positive and negative control antibodies
-
Wash buffers (e.g., PBST)
-
Blocking buffer (e.g., BSA in PBST)
-
Substrate for detection (e.g., TMB for HRP)
Method:
-
Coating: Coat the microtiter plate with the ADC.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add patient serum samples to the wells. If ADAs are present, they will bind to the coated ADC.
-
Detection: Add the labeled ADC. This will bind to the ADAs that have already bound to the coated ADC, forming a bridge.
-
Signal Generation: Add the detection reagent (e.g., streptavidin-HRP followed by substrate) and measure the signal.
Cell-Based Neutralizing Antibody (NAb) Bioassay
This assay determines whether the detected ADAs can inhibit the biological activity of the ADC.
Principle: The assay measures the ability of ADAs in a patient's serum to block the cytotoxic effect of the ADC on a target cell line.
Materials:
-
Target cancer cell line expressing the antigen recognized by the ADC's antibody.
-
Cell culture medium and supplements.
-
ADC.
-
Patient serum samples.
-
Positive control neutralizing antibody.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer or spectrophotometer.
Method:
-
Cell Plating: Seed the target cells in a 96-well plate and allow them to adhere.
-
Sample Pre-incubation: Pre-incubate the ADC with patient serum samples (or controls) to allow any NAbs to bind to the ADC.
-
Treatment: Add the ADC-serum mixture to the cells.
-
Incubation: Incubate the cells for a period sufficient to allow the ADC to exert its cytotoxic effect (e.g., 48-72 hours).
-
Viability Measurement: Add a cell viability reagent and measure the signal, which is proportional to the number of viable cells. A neutralizing antibody will result in an increase in cell viability compared to the ADC alone.
Cytokine Release Assay (CRA)
This assay assesses the risk of the ADC inducing a cytokine storm, a potentially life-threatening systemic inflammatory response.
Principle: The ADC is co-cultured with human peripheral blood mononuclear cells (PBMCs) or whole blood, and the release of pro-inflammatory cytokines is measured.[13]
Materials:
-
Fresh human PBMCs or whole blood from healthy donors.[13]
-
Cell culture medium.
-
ADC.
-
Positive and negative controls.
-
Cytokine measurement platform (e.g., ELISA, Luminex, or Meso Scale Discovery).
Method:
-
Cell Culture: Isolate PBMCs and culture them in a 96-well plate.
-
Treatment: Add the ADC at various concentrations to the cells.
-
Incubation: Incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-2) in the supernatant using a multiplex immunoassay.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Immunogenicity Assessment
Caption: Tiered approach for ADC immunogenicity assessment.
Signaling Pathways in ADC-Induced Immunogenicity
T-Cell Dependent Immune Response
Caption: T-cell dependent pathway of anti-drug antibody formation.
Fc-gamma Receptor Mediated Cytokine Release
Caption: FcγR-mediated cytokine release by immune cells.
References
- 1. researchgate.net [researchgate.net]
- 2. biorunstar.com [biorunstar.com]
- 3. Potential Mechanisms of Interstitial Lung Disease Induced by Antibody-Drug Conjugates Based on Quantitative Analysis of Drug Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. DSpace [christie.openrepository.com]
- 6. Frontiers | T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 [frontiersin.org]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 9. Trastuzumab duocarmazine | BroadPharm [broadpharm.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Novel Thienoduocarmycin-Trastuzumab ADC Demonstrates Strong Antitumor Efficacy with Favorable Safety Profile in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of G3-VC-PAB-DMEA-Duocarmycin DM
The proper disposal of G3-VC-PAB-DMEA-Duocarmycin DM, a potent antibody-drug conjugate (ADC) payload, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its cytotoxic nature, this compound must be handled as hazardous waste, adhering to stringent institutional and regulatory guidelines.[1][2]
Immediate Safety and Handling Precautions
Before beginning any process that involves this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. While a specific SDS for this compound is not publicly available, related duocarmycin compounds are classified as hazardous.[3][4] Personnel must wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[5] All handling of this potent compound should be performed within a certified chemical fume hood or other appropriate containment equipment to prevent inhalation of aerosols or dust.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
-
Segregation of Waste : At the point of generation, all materials that have come into contact with this compound must be segregated from regular laboratory waste.[2] This includes unused compound, contaminated labware (e.g., pipette tips, vials, and plates), PPE, and cleaning materials.
-
Waste Containment :
-
Solid Waste : Contaminated solid waste such as gloves, gowns, and labware should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[6] These containers are often color-coded (e.g., yellow) to indicate cytotoxic waste.[6]
-
Liquid Waste : Unused solutions of this compound should be collected in a sealed, shatter-resistant container clearly labeled as "Hazardous Waste: Cytotoxic" and including the chemical name. Do not dispose of liquid waste down the drain.[2][5]
-
Sharps : Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[6]
-
-
Decontamination of Work Surfaces : All surfaces and equipment that may have come into contact with the compound must be thoroughly decontaminated. A recommended procedure involves:
-
Waste Pickup and Disposal : Follow your institution's established procedures for the pickup of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed contractor.[2][7] Ensure all waste containers are securely sealed and properly labeled before removal.
Waste Segregation and Disposal Summary
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and cleaning materials (wipes, absorbent pads). | Labeled, leak-proof hazardous waste container (e.g., yellow bag or bin).[6] |
| Liquid Waste | Unused or expired solutions of this compound, and contaminated solvents. | Sealed, labeled, shatter-resistant hazardous waste container. |
| Sharps Waste | Contaminated needles, syringes, scalpel blades, and glass vials. | Puncture-resistant sharps container labeled for cytotoxic waste.[6] |
Experimental Workflow for Disposal
References
- 1. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. laurentian.ca [laurentian.ca]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. cdc.gov [cdc.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling G3-VC-PAB-DMEA-Duocarmycin DM
For Immediate Implementation: Researchers, scientists, and drug development professionals handling G3-VC-PAB-DMEA-Duocarmycin DM must adhere to stringent safety protocols due to its classification as a highly potent antibody-drug conjugate (ADC) payload.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound is a duocarmycin-based linker molecule designed for the preparation of ADCs.[3][4][5] Duocarmycins are a class of highly cytotoxic agents that exert their effects by binding to the minor groove of DNA.[1][6] The extreme potency of these compounds necessitates a comprehensive safety program that encompasses all stages of handling, from receipt to disposal.[7][8]
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary principle for handling highly potent compounds is to establish multiple barriers of protection. Personal Protective Equipment (PPE) serves as the final barrier and is critical for minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound. Double gloving and the use of disposable coveralls are highly recommended.[9]
| Protection Type | Recommended PPE | Key Specifications & Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or powder generation to provide a high Assigned Protection Factor (APF).[9] |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters and requires a proper fit test.[9] | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be the primary respiratory protection for handling highly potent compounds.[9] | |
| Hand Protection | Double Nitrile Gloves | The outer pair should be changed immediately upon contamination or at regular, frequent intervals.[9] Compatibility with the solvents being used should be verified.[7] |
| Body Protection | Disposable Coveralls | Materials such as Tyvek® or microporous film are recommended to protect against chemical splashes and dust.[9] |
| Dedicated Lab Coat | Should be worn over personal clothing, preferably disposable or professionally laundered.[9] | |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes.[9] |
| Face Shield | Should be worn over goggles for additional protection, especially when there is a splash hazard.[9] | |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[9] |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach is crucial for safely managing this compound in a laboratory setting. All handling of this potent compound must occur in a designated and restricted area, such as a certified chemical fume hood, biological safety cabinet, or a glovebox/isolator.[9][10]
A. Preparation Phase:
-
Designated Area: Cordon off and clearly label the designated handling area. Access should be restricted to trained and authorized personnel only.[11]
-
Engineering Controls: Ensure that primary engineering controls (e.g., fume hood, glovebox) are certified and functioning correctly.[11] These controls are the primary method of exposure prevention.[11]
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).[9]
-
Spill Kit: A spill kit specifically designed for cytotoxic and hazardous chemicals must be readily accessible.
-
Donning PPE: Put on all required PPE in the correct sequence in a designated clean area or anteroom before entering the handling zone.[9]
B. Handling Phase:
-
Weighing and Aliquoting: Whenever feasible, use a closed system for weighing and transferring the compound.[9] If handling powders, employ techniques that minimize dust generation, such as gentle scooping.[9] The use of an isolator is recommended for handling the solid form.[6]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly and carefully to prevent splashing.[9] Keep containers covered as much as possible.[9]
-
Spill Management: In the event of a spill, immediately alert others in the vicinity.[9] Use the prepared spill kit to clean the area, working from the outside of the spill inward.[9] All materials used for cleanup must be disposed of as hazardous waste.[9]
C. Post-Handling Phase:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[9]
-
Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination.[9] Dispose of single-use PPE in the appropriate hazardous waste container.[9]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
III. Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste generated from handling this compound is considered hazardous and must be managed accordingly.
-
Solid Waste: This includes contaminated PPE (gloves, coveralls, shoe covers), bench paper, and any other solid materials that have come into contact with the compound. Place these items in a clearly labeled, leak-proof, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with the compound must be placed in a designated sharps container for hazardous waste.
-
Waste Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. On-site incineration may be a method used for disposal.[6]
IV. Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. adcreview.com [adcreview.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. agnopharma.com [agnopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmtech.com [pharmtech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
